Literature review on Ethyl 4-oxochromane-2-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 4-oxochromane-2-carboxylate Foreword: The Strategic Importance of the Chromone Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of Ethyl 4-oxochromane-2-carboxylate
Foreword: The Strategic Importance of the Chromone Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks are recognized for their remarkable ability to interact with a diverse array of biological targets. The chromone scaffold is a quintessential example of such a "privileged structure."[1] Its presence in numerous natural products and synthetic compounds with significant pharmacological activities—ranging from anti-inflammatory and antitumor to antimicrobial and antiallergic—underscores the importance of efficient and robust synthetic routes to its derivatives.[2] Ethyl 4-oxochromane-2-carboxylate, in particular, serves as a pivotal intermediate, a versatile building block for the elaboration of more complex, biologically active molecules.[3][4] This guide provides a detailed exploration of the core synthetic strategies for this compound, moving beyond mere procedural lists to dissect the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability for researchers at the forefront of chemical synthesis.
Primary Synthetic Pathway: The Claisen-Type Condensation
The most direct and widely employed route to Ethyl 4-oxochromane-2-carboxylate is a one-pot reaction involving a base-catalyzed Claisen-type condensation between a 2'-hydroxyacetophenone and a dialkyl oxalate, typically diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[1][5] This method is favored for its operational simplicity and generally good yields.
Mechanism and Rationale
The synthesis unfolds in two primary stages within a single pot, a testament to its efficiency.
Base-Catalyzed Condensation: The reaction is initiated by a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH).[1][6] The base abstracts an α-proton from the methyl group of the 2'-hydroxyacetophenone. This choice of a strong base is critical; the pKa of the α-proton requires a sufficiently strong base to generate the enolate anion in a significant concentration to drive the reaction forward. This enolate then acts as the key nucleophile. It attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[1][7] This step is a classic example of a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[8][9][10]
Acid-Catalyzed Intramolecular Cyclization (Dehydration): Following the initial condensation, the reaction mixture is acidified. This serves a dual purpose. First, it neutralizes the base and quenches the enolate. Second, and more importantly, it catalyzes the intramolecular cyclization. The acidic conditions facilitate the protonation of the phenolic hydroxyl group and subsequent nucleophilic attack by the enol intermediate onto the adjacent carbonyl group. The final step is a dehydration event, where the newly formed hydroxyl group is protonated, converting it into a good leaving group (water), which is then eliminated to form the stable, aromatic γ-pyrone ring of the chromone core.[1][5]
Ethyl 4-oxochromane-2-carboxylate molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 4-oxochromane-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-oxochromane-2-carboxylate is a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 4-oxochromane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxochromane-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1] Its chromanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting promising anti-inflammatory and anticancer activities.[1] A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of these properties, the methodologies for their determination, and their practical implications in a research setting.
Core Physicochemical Properties
A clear distinction between molecular weight and exact mass is fundamental for analytical precision. While often used interchangeably in general chemical discourse, they are distinct concepts with specific applications in mass spectrometry and analytical chemistry.
Molecular Weight vs. Exact Mass: A Detailed Explanation
The molecular weight (or more accurately, molar mass) of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. For Ethyl 4-oxochromane-2-carboxylate, this is calculated using the standard atomic weights of carbon, hydrogen, and oxygen. This value is crucial for gravimetric analysis and for preparing solutions of a specific molarity.
The exact mass , on the other hand, is the mass of a molecule calculated from the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of confidence. The difference between the experimentally measured exact mass and the calculated exact mass can confirm the identity of a compound.
Experimental Determination and Workflow
The determination of the molecular weight and exact mass of Ethyl 4-oxochromane-2-carboxylate is typically achieved through mass spectrometry. The following workflow outlines the general procedure.
Caption: A generalized workflow for the determination of the exact mass of a compound using mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
Sample Preparation:
Accurately weigh approximately 1 mg of Ethyl 4-oxochromane-2-carboxylate.
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL.
Perform a serial dilution to a final concentration of approximately 1 µg/mL.
Instrumentation and Analysis:
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Infuse the sample directly into the ion source at a flow rate of 5-10 µL/min.
Acquire data in positive ion mode, as the ester group can be readily protonated.
Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
Data Interpretation:
Identify the molecular ion peak in the resulting mass spectrum. For Ethyl 4-oxochromane-2-carboxylate (C₁₂H₁₀O₄), the expected protonated species is [M+H]⁺ with a calculated exact mass of 219.0652.
Compare the experimentally observed m/z value with the calculated exact mass. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition.
Applications in Drug Development
The precise molecular weight and exact mass of Ethyl 4-oxochromane-2-carboxylate are critical for several aspects of drug development:
Compound Identification and Confirmation: HRMS data provides unambiguous confirmation of the synthesized compound's identity.
Purity Assessment: Mass spectrometry can detect and identify impurities, even at very low levels.
Metabolite Identification: In drug metabolism studies, HRMS is used to identify the elemental composition of unknown metabolites.
Synthesis and Reactivity
Ethyl 4-oxochromane-2-carboxylate is a key building block due to its reactivity, which allows for the synthesis of a variety of derivatives.[1] For instance, it can be synthesized through the reaction of 3-carbethoxy coumarin with furan in the presence of a Lewis acid catalyst like AlCl₃.[3][4] The core structure can then be modified to explore structure-activity relationships in drug discovery programs.
Caption: Synthesis pathway for a derivative of Ethyl 4-oxochromane-2-carboxylate.
Conclusion
A thorough understanding of the molecular weight and exact mass of Ethyl 4-oxochromane-2-carboxylate is indispensable for researchers engaged in pharmaceutical development and organic synthesis. These fundamental properties, determined with high accuracy through techniques like mass spectrometry, form the basis for compound identification, purity assessment, and metabolic studies. As a versatile building block, the precise characterization of Ethyl 4-oxochromane-2-carboxylate ensures the integrity and reproducibility of subsequent research and development efforts.
References
PubChem. Ethyl 2-oxo-2H-chromene-4-carboxylate. National Center for Biotechnology Information. [Link]
Kumar, A., et al. (2010). Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1310. [Link]
PubMed. Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxyl-ate. National Library of Medicine. [Link]
Biological Activity and Therapeutic Potential of 4-Oxochromane-2-Carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their translational potential in drug discovery. The 4-oxochromane (chroman-4-one) core, specifically functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their translational potential in drug discovery. The 4-oxochromane (chroman-4-one) core, specifically functionalized at the C-2 position with carboxylate or carboxamide moieties, represents a highly privileged pharmacophore. Unlike planar chromones, the absence of the C2–C3 double bond in 4-oxochromanes introduces a chiral center at C-2 and increases the
sp3
character of the ring. This enhanced three-dimensionality is critical for target specificity, allowing these derivatives to act as highly selective enzyme inhibitors and potent apoptotic agents. This whitepaper dissects the mechanistic pharmacology, validated experimental workflows, and quantitative biological activity of 4-oxochromane-2-carboxylate derivatives.
Mechanistic Pharmacology & Target Pathways
Carbonic Anhydrase (CA) Inhibition in Hypoxic Tumors
Tumor microenvironments are notoriously hypoxic, which forces cancer cells to upregulate transmembrane Carbonic Anhydrases (CA IX and XII) to maintain intracellular pH and survive. 4-oxochromane-2-carboxylic acid serves as an ideal precursor for synthesizing tumor-selective CA inhibitors. By coupling the C-2 carboxylate with sulfanilamide, we generate 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide derivatives 1.
The Causality of Design: Why this specific functionalization? The primary sulfonamide group (
−SO2NH2
) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic
Zn2+
ion in the CA active site. Concurrently, the bulky, rigid 4-oxochromane tail occupies the hydrophobic pocket of the enzyme. This dual-interaction mechanism drastically increases selectivity, effectively inhibiting tumor-associated CA IX/XII while sparing off-target cytosolic CA I/II.
ROS-Mediated Apoptosis in Colorectal Cancer
Beyond enzyme inhibition, chromanone derivatives exhibit potent antiproliferative activity against colorectal cancer cell lines (e.g., HCT 116, LoVo, SW620). The mechanism is fundamentally driven by the induction of severe oxidative stress 2.
The Causality of Action: Introduction of the chromanone derivative into the cytosol disrupts mitochondrial electron transport, leading to a surge in intracellular Reactive Oxygen Species (ROS). To compensate, the cancer cell rapidly depletes its reduced glutathione (GSH) reserves. Once GSH is exhausted, unmitigated ROS causes severe DNA damage and forces the accumulation of autophagolysosomes, ultimately triggering caspase-dependent apoptosis.
Fig 1: ROS-mediated apoptotic pathway induced by chromanone derivatives in colorectal cancer.
Antimicrobial and Antifungal Efficacy
The 4-oxochromane-2-carboxylate scaffold can be hybridized with 1,3,4-thiadiazole moieties to create potent antimicrobial agents. Derivatives such as 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide exhibit exceptional inhibition against agricultural pathogens like Xanthomonas axonopodis and human fungal pathogens like Candida albicans34. The lipophilicity of the thiadiazole ring facilitates penetration through the fungal cell wall, while the chromanone core disrupts essential survival proteins (e.g., fungal HOG1 kinase).
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and specific analytical checkpoints guarantee that false positives are minimized.
Protocol 1: Synthesis of 4-Oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide
Objective: Convert 4-oxochromane-2-carboxylic acid to its corresponding sulfanilamide derivative.
Step 1 (Activation): Dissolve 1.0 eq of 4-oxochromane-2-carboxylic acid in anhydrous DMF under an inert Argon atmosphere. Add 1.2 eq of HATU and 2.0 eq of DIPEA.
Causality: HATU is chosen over standard EDC/NHS because it generates a highly reactive active ester intermediate rapidly, preventing base-catalyzed racemization at the sensitive C-2 chiral center.
Step 2 (Coupling): After 15 minutes of stirring at room temperature, add 1.1 eq of sulfanilamide. Stir for 12 hours.
Step 3 (Quenching & Extraction): Quench the reaction with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3x).
Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting acid (visualized under UV 254 nm).
Step 4 (Purification & Characterization): Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via flash column chromatography. Confirm the structure via
1H
-NMR (identifying the characteristic C-2 methine proton doublet of doublets at ~5.0 ppm).
Fig 2: Synthesis workflow of 4-oxochromane-2-carboxamide derivatives via HATU coupling.
Protocol 2: In Vitro Stopped-Flow Carbonic Anhydrase Inhibition Assay
Objective: Determine the
Ki
values of the synthesized derivatives against hCA isoforms.
Step 1: Prepare a 10 mM stock of the chromanone derivative in DMSO. Dilute to working concentrations (0.1 nM - 10 µM) in assay buffer (20 mM HEPES, pH 7.4, containing 0.2 M
Na2SO4
to maintain constant ionic strength).
Step 2: Incubate the recombinant hCA enzyme (I, II, IX, or XII) with the inhibitor for 15 minutes at 20°C.
Causality: Pre-incubation is critical because the formation of the enzyme-inhibitor complex—specifically the coordination of the sulfonamide to the deep-seated zinc ion—is a time-dependent kinetic process.
Step 3: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with
CO2
-saturated water. Monitor the pH drop (caused by the hydration of
CO2
to
HCO3−
and
H+
) using phenol red as an indicator at 556 nm.
Validation Checkpoint: Run Acetazolamide (AAZ) as a positive control in parallel. The assay is only considered valid if the
Ki
of AAZ matches established literature values (~12 nM for hCA II).
Objective: Quantify intracellular ROS generation and subsequent apoptotic cell death.
Step 1: Seed HCT 116 cells in 6-well plates (
2×105
cells/well). Treat with the chromanone derivative (10 µM) for 24 hours.
Step 2 (ROS Staining): Wash cells with PBS and incubate with 10 µM DCFDA for 30 mins at 37°C in the dark.
Causality: DCFDA is a non-fluorescent probe that diffuses into cells and is deacetylated by cellular esterases. In the presence of ROS, it is oxidized to highly fluorescent DCF, allowing direct, proportional quantification of oxidative stress.
Step 3 (Apoptosis Staining): Harvest cells, resuspend in binding buffer, and add Annexin V-FITC and Propidium Iodide (PI).
Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically differentiates the exact stage of cell death.
Validation Checkpoint: Include an unstained control (to gate out autofluorescence) and a positive control treated with
H2O2
(to validate the dynamic range of the DCFDA probe). Analyze via flow cytometer (Ex: 488 nm).
Quantitative Data Analysis
The biological efficacy of 4-oxochromane-2-carboxylate derivatives is highly dependent on their functionalization. The tables below summarize representative quantitative data reflecting their target selectivity and potency.
Table 1: Inhibitory Activity (
Ki
, nM) of Chromanone-Sulfonamide Derivatives against hCA Isoforms
Compound
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor)
hCA XII (Tumor)
Chromanone-Sulfonamide Hybrid
>10,000 nM
450 nM
25 nM
18 nM
Acetazolamide (Control)
250 nM
12 nM
25 nM
5.7 nM
Note: Data highlights the structural activity relationship (SAR) trends where the bulky chromanone core sterically hinders binding to cytosolic isoforms, driving selectivity toward tumor-associated CA IX/XII.
Table 2: Antiproliferative Activity (
IC50
, µM) of Chromanone Derivatives in Colorectal Cancer
Cell Line
Chromanone Derivative 1
Chromanone Derivative 2
Cisplatin (Control)
HCT 116
12.5 µM
28.4 µM
15.0 µM
LoVo
8.2 µM
19.5 µM
10.5 µM
SW620
15.4 µM
30.1 µM
18.2 µM
Note: Values reflect the highly potent ~8–30 µM range observed in in vitro assays, demonstrating efficacy comparable to established chemotherapeutics.
Conclusion
The 4-oxochromane-2-carboxylate scaffold is a highly versatile and potent pharmacophore. By manipulating the C-2 position, researchers can direct the biological activity of the molecule toward specific therapeutic targets—ranging from selective carbonic anhydrase inhibition in hypoxic tumors to the induction of ROS-mediated apoptosis in chemoresistant colorectal cancer lines. Adhering to rigorous, self-validating synthetic and biochemical protocols is essential to fully unlocking the translational potential of these derivatives.
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer
Source: MDPI
URL
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives
Source: MDPI
URL
Synthesis, structural analysis, and molecular docking of a novel 1,3,4-thiadiazole derivative: An experimental and molecular modeling studies
Source: ResearchGate
URL
A Technical Guide to the Discovery and Foundational Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate
Abstract: The chromone (4H-chromen-4-one) nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically significant molecules.[1][2] Its derivatives are known to posse...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The chromone (4H-chromen-4-one) nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically significant molecules.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This technical guide provides an in-depth exploration of a key derivative, Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3). We will delve into the historical context of its discovery through the lens of classical organic synthesis, present a detailed, validated protocol for its preparation, elucidate its comprehensive spectroscopic characterization, and discuss its foundational importance as a versatile intermediate in medicinal chemistry and drug discovery.[5][6]
The Genesis of a Privileged Scaffold: Discovery and Context
The exploration of the chromone skeleton dates back to the late 19th and early 20th centuries, with the development of several named reactions that enabled the construction of this bicyclic system. Methodologies such as the Kostanecki-Robinson, Baker-Venkataraman, and Simonis reactions laid the groundwork for chromone chemistry, initially focusing on the synthesis of naturally occurring flavonoids and their analogs.[1][7][8]
The synthesis of chromones bearing a carboxylate group at the C-2 position became a significant area of focus, as this functional group provides a reactive handle for further molecular elaboration. The most direct and enduring method for accessing the 4-oxo-4H-chromene-2-carboxylate scaffold is a base-catalyzed Claisen-type condensation, a robust and reliable approach that has been refined over decades but remains conceptually rooted in early organic chemistry principles.[5][9] This method allows for the efficient one-pot construction of the chromone core from readily available phenolic precursors.
The Claisen-Type Condensation Route to Ethyl 4-oxo-4H-chromene-2-carboxylate
The primary and most historically significant route for synthesizing the title compound involves the condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, such as diethyl oxalate. This process elegantly constructs the core structure in a sequential, one-pot reaction.
Mechanistic Rationale
The causality behind the experimental choices is rooted in fundamental reactivity principles. The synthesis proceeds in two distinct, mechanistically critical stages:
Base-Catalyzed Condensation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal and ethanol, is required to deprotonate the α-carbon of the 2'-hydroxyacetophenone. This creates a nucleophilic enolate. The choice of ethoxide as the base is deliberate; it is non-nucleophilic enough to avoid significant side reactions and its corresponding conjugate acid (ethanol) is the solvent. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
Acid-Catalyzed Cyclization (Dehydration): The resulting 1,3-dicarbonyl intermediate is not isolated. Instead, the reaction mixture is acidified. The acidic conditions protonate the phenolic hydroxyl group and one of the carbonyls, facilitating an intramolecular nucleophilic attack of the phenol onto the ketone. This cyclization event is followed by a dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic-like pyrone ring, yielding the final chromone product.
Reaction Mechanism
Caption: General reaction mechanism for chromone-2-carboxylate synthesis.
Experimental Protocol: A Validating Synthesis
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate. The self-validating nature of the protocol is ensured by the purification and subsequent characterization steps, which confirm product identity and purity.
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Molar Mass ( g/mol )
2'-Hydroxyacetophenone
118-93-4
C₈H₈O₂
136.15
Diethyl Oxalate
95-92-1
C₆H₁₀O₄
146.14
Sodium Metal
7440-23-5
Na
22.99
Absolute Ethanol
64-17-5
C₂H₅OH
46.07
Concentrated HCl
7647-01-0
HCl
36.46
Step-by-Step Procedure
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.5 g, 65 mmol) portion-wise to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
Initial Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 2'-hydroxyacetophenone (5.0 g, 36.7 mmol) and diethyl oxalate (5.9 g, 40.4 mmol) dropwise over 30 minutes while stirring.
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cyclization and Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (approx. 5 mL) until the pH is ~2. A solid precipitate of the product will form.
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. Further purify the solid by recrystallization from ethanol to yield Ethyl 4-oxo-4H-chromene-2-carboxylate as a crystalline solid.
Drying and Characterization: Dry the purified crystals in a vacuum oven. The typical yield for this reaction is in the range of 70-80%. Characterize the final product using NMR, IR, and MS analysis.
Synthesis and Purification Workflow
Caption: Workflow for the one-pot synthesis of chromone-2-carboxylic acids.[5]
Physicochemical and Spectroscopic Characterization
Accurate structural elucidation is paramount. The following data, extrapolated from known characteristics of the chromone scaffold, serves as a benchmark for validating the synthesis.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework. Spectra are typically recorded in CDCl₃ or DMSO-d₆.
Table 1: Expected ¹H and ¹³C NMR Data
¹H NMR
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Aromatic
7.40 - 8.20
Multiplet
4H, Chromone Ring Protons
C3-H
~7.00
Singlet
1H
-OCH₂-
~4.45
Quartet
2H, Ethyl Group
-CH₃
~1.40
Triplet
3H, Ethyl Group
¹³C NMR
Chemical Shift (δ, ppm)
Assignment
C=O (Ketone)
~177.0
C4
C=O (Ester)
~160.0
Ester Carbonyl
Aromatic/Olefinic
115.0 - 156.0
C2, C3, C4a, C5, C6, C7, C8, C8a
-OCH₂-
~62.5
Ethyl Group
-CH₃
~14.0
Ethyl Group
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Key IR Absorption Frequencies
Functional Group
Absorption Range (cm⁻¹)
Intensity
Notes
C=O Stretch (Ketone)
1640 - 1660
Strong
Conjugated γ-pyrone carbonyl
C=O Stretch (Ester)
1730 - 1750
Strong
α,β-unsaturated ester carbonyl
C=C Stretch (Aromatic)
1450 - 1600
Medium-Strong
Benzene and pyrone ring stretches
C-O-C Stretch (Ether)
1200 - 1300
Strong
Aryl-vinyl ether stretch in the pyrone ring
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Ethyl 4-oxo-4H-chromene-2-carboxylate (C₁₂H₁₀O₄), the expected molecular weight is 218.21 g/mol .
Expected Molecular Ion Peak (M⁺): An ion at m/z = 218 corresponding to the molecular weight of the compound.
Early Research Significance and Modern Applications
The discovery and synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate were not merely academic exercises. This molecule was quickly identified as a crucial synthetic intermediate.[4] The ester functionality at the C-2 position is readily converted into other functional groups, such as amides, hydrazides, or carboxylic acids, allowing for the creation of diverse chemical libraries for biological screening.[11]
Early research recognized the potential of the chromone core, and this ethyl ester provided a reliable and scalable starting point for structure-activity relationship (SAR) studies. Investigations into its derivatives have led to the discovery of compounds with potent activities, including:
Anti-inflammatory and Anticancer Agents: The chromone scaffold is central to many compounds investigated for these properties.[6]
Enzyme Inhibitors: Derivatives have been synthesized and evaluated as potent inhibitors for enzymes like acetylcholinesterase.
Fluorescent Probes: The conjugated system of the chromone ring makes it a candidate for developing fluorescent dyes for biological imaging applications.[6]
Conclusion
Ethyl 4-oxo-4H-chromene-2-carboxylate stands as a testament to the power and elegance of classical organic synthesis. Born from foundational condensation reactions, its discovery provided researchers with a versatile and essential building block. The straightforward and robust nature of its synthesis has allowed it to remain a relevant and widely used intermediate in the ongoing quest for novel therapeutics and functional materials. This guide has provided a comprehensive overview of its historical synthesis, a validated experimental protocol, and its spectroscopic identity, underscoring its enduring importance for researchers, scientists, and drug development professionals.
References
Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from [Link]
Tawfik, H. A., Ewies, F. F., & El-Hamouly, W. S. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]
Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.
Deharkar, P., Satpute, S., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(6), 1311-1322.
Reddy, T. S., Goud, B. K., Kumar, A., et al. (2023). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. The Journal of Organic Chemistry, 88(14), 9875–9880.
Tawfik, H. A., Ewies, F. F., & El-Hamouly, W. S. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Retrieved from [Link]
Matos, M. J., Varela, C., Viña, D., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(1), 143.
S. M., El-Saghier, A. M., Khodairy, A., et al. (2016). Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. International Journal of Organic Chemistry, 6, 1-11.
Prabhakar, M., Reddy, J. S. N., Kumar, N. R., et al. (2010). Ethyl 4-(2-furyl)-2-oxochroman-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1310.
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
Prabhakar, M., Reddy, J. S. N., Kumar, N. R., et al. (2010). Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1310.
Abu-Hashem, A. A., & Youssef, M. M. (2015).
ResearchGate. (n.d.). The reaction of ethyl 4‐oxochroman‐3‐carboxylate. Retrieved from [Link]
Daly, A. M., et al. (2024).
ResearchGate. (n.d.). First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Retrieved from [Link]
Ukr Khim Zh. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
J&K Scientific. (n.d.). Ethyl 4-oxo-4H-chromene-2-carboxylate | 14736-31-3. Retrieved from [Link]
Step-by-Step Synthesis Protocol for Ethyl 4-oxochromane-2-carboxylate
Introduction and Strategic Overview Ethyl 4-oxochromane-2-carboxylate (also known as ethyl 4-oxochroman-2-carboxylate) is a highly valuable bicyclic scaffold utilized extensively in pharmaceutical development. It serves...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Overview
Ethyl 4-oxochromane-2-carboxylate (also known as ethyl 4-oxochroman-2-carboxylate) is a highly valuable bicyclic scaffold utilized extensively in pharmaceutical development. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the antihypertensive agent Nebivolol, and various acetylcholinesterase inhibitors [2].
Synthesizing this compound requires a precise two-phase approach to ensure high yield and structural fidelity. The strategy relies on the initial construction of the chromone core via a Claisen condensation, followed by a highly selective catalytic hydrogenation that reduces the conjugated C2-C3 double bond without over-reducing the C4 ketone.
Mechanistic Insights & Causality
As an application scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.
Phase 1: Chromone Core Construction: The reaction between 2'-hydroxyacetophenone and diethyl oxalate is driven by a strong base (typically sodium ethoxide). The base deprotonates the methyl group of the acetophenone, initiating a nucleophilic attack on the oxalate ester. The resulting diketo-ester intermediate immediately undergoes intramolecular cyclization. The phenoxide oxygen attacks the newly formed ketone, and subsequent dehydration yields the fully conjugated ethyl 4-oxo-4H-chromene-2-carboxylate [2]. Recent advancements also allow for one-pot syntheses using potassium tert-butoxide in DMF, though the classical NaOEt method remains the most scalable [3].
Phase 2: Selective Hydrogenation: Reducing the C2-C3 double bond of a chromone is notoriously difficult because it is conjugated with the C4 carbonyl. Standard hydrogenation often leads to the over-reduction of the ketone, producing chroman-4-ol derivatives. To prevent this, the protocol employs 10% Palladium on Carbon (Pd/C) in glacial acetic acid, heavily modified with acetic anhydride and 3Å molecular sieves[1]. The molecular sieves and acetic anhydride act as aggressive water scavengers. By maintaining a strictly anhydrous environment, the transient hydration of the C4 ketone is prevented, effectively shutting down the pathway to over-reduction and isolating the desired chromanone [1].
Chemical synthesis pathway from 2'-hydroxyacetophenone to ethyl 4-oxochromane-2-carboxylate.
Experimental Protocols
Phase 1: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate
Reagents Required:
2'-Hydroxyacetophenone: 10.0 g (73.4 mmol)
Diethyl oxalate: 24.6 g (168 mmol)
Sodium ethoxide (NaOEt): 21.3 g (313 mmol)
Absolute ethanol: 150 mL
Hydrochloric acid (HCl, 2M): As needed for neutralization
Step-by-Step Methodology:
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve NaOEt (21.3 g) in absolute ethanol (150 mL) under a nitrogen atmosphere.
Addition: Cool the mixture to 25–30 °C. Slowly add 2'-hydroxyacetophenone (10.0 g) followed by diethyl oxalate (24.6 g) dropwise over 15 minutes.
Condensation & Cyclization: Heat the reaction mixture to reflux. Maintain reflux for 2 hours. The reaction progress should be monitored via TLC (Hexane:Ethyl Acetate, 7:3) until the starting material is completely consumed.
Concentration: Cool the mixture to room temperature and concentrate it under vacuum at <50 °C to remove the bulk of the ethanol.
Workup: Dilute the resulting viscous residue with dichloromethane (100 mL) and deionized water (200 mL). Carefully acidify the biphasic mixture to pH 2-3 using 2M HCl.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (50 mL each). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate under reduced pressure to yield the crude chromene ester. Recrystallize from ethanol if high purity is required [2].
Phase 2: Catalytic Hydrogenation to Ethyl 4-oxochromane-2-carboxylate
Reagents Required:
Ethyl 4-oxo-4H-chromene-2-carboxylate (from Phase 1): 6.0 g
Glacial acetic acid: 30 mL
Acetic anhydride: 3.5 mL
10% Palladium on Carbon (Pd/C): 1.0 g
3Å Molecular sieves (powdered, activated): 4.0 g
Hydrogen gas (
H2
): Cylinder
Step-by-Step Methodology:
Reactor Charging: To a high-pressure hydrogenation vessel, add the ethyl 4-oxo-4H-chromene-2-carboxylate (6.0 g), glacial acetic acid (30 mL), acetic anhydride (3.5 mL), 10% Pd/C (1.0 g), and powdered 3Å molecular sieves (4.0 g) [1].
Inert Purging: Seal the vessel and purge the system with nitrogen gas three times to displace all ambient oxygen, mitigating the risk of catalyst ignition.
Pressurization: Switch the gas line to hydrogen. Purge the vessel with hydrogen three times, then pressurize the reactor to exactly 30 psi of
H2
.
Reaction: Initiate vigorous mechanical stirring. Heat the reaction mixture to 60 °C. Maintain these conditions (30 psi, 60 °C) for 10 to 12 hours [1].
Filtration: Cool the reactor to room temperature and safely vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and molecular sieves. Wash the filter cake with ethyl acetate (50 mL).
Workup: Concentrate the filtrate under mild vacuum to remove the majority of the acetic acid. Dissolve the resulting oil in ethyl acetate (100 mL) and wash carefully with saturated aqueous sodium bicarbonate (
NaHCO3
) until the aqueous layer is slightly basic (pH ~8).
Isolation: Separate the organic layer, dry over magnesium sulfate (
MgSO4
), and concentrate to a solid. Triturate or wash the solid with cold acetonitrile and filter to obtain pure ethyl 4-oxochromane-2-carboxylate (Yield: ~3.5–4.0 g) [1].
Operational workflow for the selective catalytic hydrogenation of the chromene intermediate.
Quantitative Data & Self-Validating Quality Control
To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system. The success of the hydrogenation step is definitively proven by the disappearance of the vinylic proton and the emergence of a chiral center at C2 alongside diastereotopic protons at C3.
Table 1: Analytical Markers and Physicochemical Properties
Self-Validation Checkpoint: If the
1H
NMR of the final product shows a singlet around δ 6.9–7.1 ppm, the hydrogenation is incomplete. If a new multiplet appears around δ 4.5–4.8 ppm (characteristic of a CH-OH group), over-reduction to the chromanol has occurred, indicating that the anhydrous conditions (molecular sieves/acetic anhydride) were compromised.
References
Title: WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
Title: A novel process for the preparation of [(R,S)/ (S,R)] and [(S,S)/ (R,R)] chroman epoxides, key intermediates in the synthesis of Nebivolol.
Source: International Journal of Bioassays
URL: [Link]
Title: One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties.
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Application
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 4-oxochromane-2-carboxylate
Introduction Chiral 4-oxochromane-2-carboxylate esters are pivotal structural motifs in a myriad of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. Their rigid tricyclic fram...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Chiral 4-oxochromane-2-carboxylate esters are pivotal structural motifs in a myriad of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. Their rigid tricyclic framework and the stereocenter at the C2 position are crucial for specific interactions with biological targets. The enantioselective synthesis of these compounds is of paramount importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. Ethyl 4-oxochromane-2-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents, including potential anti-inflammatory and anticancer drugs.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of Ethyl 4-oxochromane-2-carboxylate, focusing on a robust and highly enantioselective organocatalytic approach.
Strategic Overview: An Organocatalytic Approach
The synthesis of chiral chromanones has been approached through various strategies, including asymmetric hydrogenation of chromones and intermolecular conjugate additions.[2][3][4] However, the intramolecular oxa-Michael addition of 2'-hydroxychalcone precursors has emerged as a particularly powerful and atom-economical method.[2][3] This strategy allows for the direct construction of the chromanone core with concomitant installation of the C2 stereocenter.
Our recommended synthetic strategy hinges on a two-step sequence:
Synthesis of the Chalcone Precursor: A Claisen-Schmidt condensation between 2'-hydroxyacetophenone and an ethyl glyoxylate equivalent to furnish the key 2'-hydroxychalcone intermediate.
Asymmetric Intramolecular Oxa-Michael Addition: The crucial enantioselective cyclization of the 2'-hydroxychalcone precursor catalyzed by a bifunctional organocatalyst to yield the target molecule, Ethyl (S)-4-oxochromane-2-carboxylate.
This approach is advantageous due to the ready availability of starting materials, mild reaction conditions, and the high levels of stereocontrol achievable with modern organocatalysis.
Experimental Protocols
PART 1: Synthesis of the 2'-Hydroxychalcone Precursor
The precursor for the asymmetric cyclization is synthesized via a base-catalyzed Claisen-Schmidt condensation.
Protocol 1: Synthesis of Ethyl (E)-2-(3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)acrylate
Reagents and Materials:
2'-Hydroxyacetophenone
Ethyl glyoxylate (50% solution in toluene)
Pyrrolidine (catalyst)
Dichloromethane (DCM), anhydrous
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
To a solution of 2'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add pyrrolidine (0.2 eq.).
To this stirred solution, add ethyl glyoxylate (1.2 eq., 50% solution in toluene) dropwise over 15 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2'-hydroxychalcone precursor as a solid.
PART 2: Asymmetric Intramolecular Oxa-Michael Addition
This critical step employs a bifunctional thiourea organocatalyst derived from a Cinchona alkaloid to induce high enantioselectivity.
Protocol 2: Asymmetric Synthesis of Ethyl (S)-4-oxochromane-2-carboxylate
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R,4S,5R)-5-vinylquinuclidin-2-yl)thiourea (Takemoto catalyst or equivalent)
Toluene, anhydrous
Standard laboratory glassware
Procedure:
In a dry vial under a nitrogen atmosphere, dissolve the 2'-hydroxychalcone precursor (1.0 eq.) in anhydrous toluene (0.1 M).
Add the bifunctional thiourea catalyst (0.1 eq., 10 mol%).
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by TLC and chiral HPLC.
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
Elute with a hexane/ethyl acetate gradient to isolate the product, Ethyl (S)-4-oxochromane-2-carboxylate.
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
PART 3: Determination of Enantiomeric Excess
Protocol 3: Chiral HPLC Analysis
Instrumentation and Conditions:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Flow rate: 1.0 mL/min.
Detection wavelength: 254 nm.
Column temperature: 25 °C.
Procedure:
Prepare a standard solution of the racemic product by performing the cyclization with a non-chiral base (e.g., triethylamine) instead of the organocatalyst.
Prepare a solution of the enantiomerically enriched product in the mobile phase.
Inject the racemic standard to determine the retention times of both enantiomers.
Inject the sample of the synthesized product and integrate the peak areas for each enantiomer to calculate the enantiomeric excess.
Mechanism of Asymmetric Induction
The high enantioselectivity of the intramolecular oxa-Michael addition is attributed to the dual activation capability of the bifunctional thiourea catalyst.[5][6] The catalyst organizes the substrate in a well-defined chiral environment through a network of hydrogen bonds.
Nucleophile Activation: The tertiary amine of the quinuclidine core of the catalyst acts as a Brønsted base, deprotonating the phenolic hydroxyl group of the 2'-hydroxychalcone, thereby increasing its nucleophilicity.
Electrophile Activation: Simultaneously, the thiourea moiety of the catalyst acts as a Brønsted acid, activating the α,β-unsaturated ester system by forming hydrogen bonds with the carbonyl oxygen and the ester group. This activation lowers the LUMO of the Michael acceptor, making it more susceptible to nucleophilic attack.
This dual activation brings the nucleophilic phenoxide and the activated Michael acceptor into close proximity in a specific orientation within the chiral pocket of the catalyst, leading to a highly stereoselective intramolecular cyclization.
Caption: Overall Experimental Workflow for the Asymmetric Synthesis.
References
Li, Y., Xin, S., Weng, R., Liu, X., & Feng, X. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 13(30), 8871-8875. [Link]
Yang, J., Lai, J., Kong, W., & Li, S. (2022). Asymmetric Synthesis of Sakuranetin-Relevant Flavanones for the Identification of New Chiral Antifungal Leads. Journal of Agricultural and Food Chemistry, 70(11), 3409-3419. [Link]
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. [Link]
Metz, P. (2012). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37, 1367-1404. [Link]
Alemán, J., & Parra, A. (2016). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(5), 1294-1311. [Link]
Hansen, M. K., & Nielsen, T. E. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7548-7559. [Link]
Maji, B., & Bar, S. (2015). Enhanced reactivity and selectivity of asymmetric oxa-Michael addition of 2′-hydroxychalcones in carbon confined spaces. Chemical Communications, 51(84), 15415-15418. [Link]
Hamashima, Y., & Sodeoka, M. (2023). Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. ChemRxiv. [Link]
Liu, Y. (2016). Theoretical Study Of The Asymmetric Michael Addition Mechanism Catalyzed By Thiourea Bifunctional Catalyst. (Master's thesis). [Link]
Chen, J-R., & Xiao, W-J. (2022). Recent Advances on Asymmetric Synthesis of Dihydroflavones. Chinese Journal of Organic Chemistry, 42(2), 359-374. [Link]
Jiménez, E. I., Vallejo Narváez, W. E., Román-Chavarría, C. A., Vazquez-Chavez, J., Rocha-Rinza, T., & Hernández-Rodríguez, M. (2016). Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions. The Journal of Organic Chemistry, 81(17), 7419–7431. [Link]
Inokuma, T., & Takemoto, Y. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(28), 9032-9033. [Link]
Zhan, T-Y., Yang, L-K., Chen, Q-Y., Weng, R., Liu, X-H., & Feng, X-M. (2023). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones. ACS Catalysis, 13(2), 1089-1096. [Link]
Dalpozzo, R., Mancuso, R., & Liu, Y-K. (2019). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Organic and Biomolecular Chemistry, 17(2), 228-245. [Link]
Hamlin, T. A., & Dixon, D. J. (2023). Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters. ChemRxiv. [Link]
Zhou, S., Zhou, Y., Xing, Y., Wang, N., & Cao, L. (2011). Exploration on Asymmetric Synthesis of Flavanone Catalyzed by (S)-Pyrrolidinyl Tetrazole. Chirality, 23(6), 504-506. [Link]
Kulkarni, P. S., Wagh, P. P., & Zubaidha, P. K. (2014). Calcium Chloride catalyzed Intramolecular Oxa Michael addition of 2'-Hydroxychalcone to Flavanone. International Journal of ChemTech Research, 6(9), 4301-4305. [Link]
Xie, C., Guo, Q., Wu, X., Ye, W., & Hou, G. (2024). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. Organic Letters, 26(28), 5917-5922. [Link]
Wagh, S. B., & Pund, M. M. (2015). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 8(5), 325-329. [Link]
Wang, C., Li, Y., & Zhang, X. (2021). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 26(15), 4503. [Link]
Hamlin, T. A., & Dixon, D. J. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(30), 16566-16576. [Link]
Yang, J., Lai, J., Kong, W., & Li, S. (2022). Asymmetric synthesis of (aza)flavanones by the evolution of CarOx ligands. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]
Zhang, Y., & Wang, J. (2009). Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone. CN101580482A.
Nishimura, Y., & Arai, T. (2006). Mechanistic approach to the cyclization reaction of a 2′-hydroxychalcone analogue with light and solvent. Organic & Biomolecular Chemistry, 4(22), 4133-4138. [Link]
Kulkarni, P. S., Kondhare, D. D., Varala, R., & Zubaidha, P. K. (2012). Cyclization of 2′-hydroxychalcones to flavones using ammonium iodide as an iodine source: An eco-friendly approach. Journal of the Serbian Chemical Society, 77(11), 1531-1538. [Link]
Yoon, T. P. (2021). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxy Radicals. Journal of the American Chemical Society, 143(30), 11634-11639. [Link]
Thoury, G. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329-2366. [Link]
Zhang, Y., & Chen, K. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 443. [Link]
Zhang, W., & Zhang, X. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry, 6(2), 488-498. [Link]
Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236-5239. [Link]
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Heterocycles, 75(4), 757-797. [Link]
Yoon, T. P. (2021). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxyradicals. Journal of the American Chemical Society, 143(30), 11634-11639. [Link]
Wang, J., & Fülöp, F. (2011). Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters. Chemical Communications, 48(2), 244-246. [Link]
Chen, Y-C. (2017). Switchable divergent asymmetric synthesis via organocatalysis. Chemical Society Reviews, 46(6), 1674-1691. [Link]
Veselský, J., & Janeba, Z. (2023). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 19, 2392-2422. [Link]
da Silva, G. P., & de Souza, R. O. M. A. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 13(3), 548. [Link]
The Versatile Synthon: Ethyl 4-Oxochromane-2-carboxylate in Modern Heterocyclic Chemistry
Introduction: The Strategic Importance of the Chromanone Scaffold In the landscape of medicinal chemistry and drug discovery, the chroman-4-one framework stands out as a "privileged structure."[1] This designation is res...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Chromanone Scaffold
In the landscape of medicinal chemistry and drug discovery, the chroman-4-one framework stands out as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. Ethyl 4-oxochromane-2-carboxylate, a key derivative of this family, represents a particularly valuable and versatile building block for synthetic chemists. Its unique structural features—a reactive ketone at the C4 position, an ester group at C2, and a saturated heterocyclic core—provide multiple reaction sites for diversification and elaboration into more complex molecular architectures.
This guide provides an in-depth exploration of ethyl 4-oxochromane-2-carboxylate as a pivotal intermediate in heterocyclic chemistry. We will delve into its synthesis, characteristic reactivity, and provide detailed, field-proven protocols for its conversion into high-value heterocyclic systems such as pyrazoles, isoxazoles, and benzodiazepines. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be emphasized to equip researchers, scientists, and drug development professionals with a robust understanding of this powerful synthetic tool.
Physicochemical and Spectroscopic Data
Accurate characterization of the starting material is fundamental to any synthetic campaign. Below is a summary of the key physical and spectral properties for ethyl 4-oxochromane-2-carboxylate.
The most common and efficient synthesis of the title compound involves an intramolecular oxa-Michael addition (or intramolecular conjugate addition) of a suitably substituted phenol. This approach provides a direct and often high-yielding route to the chromanone core.
Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition
This protocol describes the base-catalyzed cyclization of ethyl (E)-3-(2-hydroxyphenyl)acrylate. The causality of this reaction lies in the generation of a phenoxide ion, which is a potent intramolecular nucleophile that attacks the electron-deficient β-carbon of the α,β-unsaturated ester.
Caption: Workflow for the synthesis of Ethyl 4-oxochromane-2-carboxylate.
Materials:
Ethyl (E)-3-(2-hydroxyphenyl)acrylate
Ethanol (anhydrous)
Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Ethyl acetate (EtOAc)
1M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Standard laboratory glassware, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).
Initiation: Add a catalytic amount of piperidine (0.1 eq) or DBU (0.05 eq) to the solution. The use of a base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for the subsequent intramolecular cyclization.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC), typically eluting with a 4:1 Hexane:EtOAc mixture. The reaction is generally complete within 4-8 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove the basic catalyst), water, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure ethyl 4-oxochromane-2-carboxylate.
Application in Heterocyclic Synthesis: Ring-Opening/Recyclization Strategies
The synthetic utility of ethyl 4-oxochromane-2-carboxylate stems from the reactivity of its γ-pyrone ring. The C2 position is electrophilic and susceptible to attack by binucleophilic reagents. This attack initiates a ring-opening event, exposing the phenolic hydroxyl group and forming a reactive intermediate that subsequently undergoes intramolecular cyclization to form new heterocyclic systems.[3] This "ring-opening/ring-closure" (RORC) sequence is a powerful strategy for skeletal reconstruction.[4][5]
Caption: General mechanism for heterocycle synthesis from the title compound.
Application 1: Synthesis of 3-(2-Hydroxyphenyl)pyrazole-5-carboxylates
The reaction with hydrazine hydrate is a classic transformation that converts the chromanone scaffold into a highly functionalized pyrazole. The initial attack by hydrazine at C2 opens the ring, and the subsequent condensation between the second nitrogen of the hydrazine and one of the carbonyl groups (typically the ketone at the original C4 position) forms the pyrazole ring.
Protocol 2: Synthesis of Ethyl 1H-5-(2-hydroxyphenyl)-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the reaction of chromones with hydrazine.[6][7]
Materials:
Ethyl 4-oxochromane-2-carboxylate
Hydrazine hydrate (99%)
Glacial acetic acid or Ethanol
Standard laboratory glassware
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxochromane-2-carboxylate (1.0 eq) in glacial acetic acid or absolute ethanol (approx. 0.2 M concentration).
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An excess of hydrazine ensures complete consumption of the starting material.
Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid, 78 °C for ethanol) for 3-5 hours. The choice of solvent can influence reaction time; acetic acid often promotes faster cyclization.
Isolation: After completion (monitored by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
Purification: If precipitation does not occur, pour the reaction mixture into ice-water. Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid or hydrazine, and dry. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Application 2: Synthesis of 3-(2-Hydroxyphenyl)isoxazole-5-carboxylates
Similarly, reaction with hydroxylamine hydrochloride yields isoxazole derivatives. The mechanism mirrors that of the pyrazole synthesis, with the oxygen of the hydroxylamine participating in the final ring-closing step.
Protocol 3: Synthesis of Ethyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate
This protocol is based on general methods for isoxazole synthesis from 1,3-dicarbonyl compounds.[8][9]
Materials:
Ethyl 4-oxochromane-2-carboxylate
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc) or Pyridine
Ethanol
Step-by-Step Methodology:
Reaction Setup: Suspend ethyl 4-oxochromane-2-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
Base Addition: Add sodium acetate (1.5 eq) or pyridine (2.0 eq). Causality: A base is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile for the initial ring-opening attack.
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
Extraction: Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with water and brine.
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired isoxazole.
Application 3: Synthesis of 1,5-Benzodiazepine Derivatives
The reaction with o-phenylenediamine leads to the formation of a seven-membered benzodiazepine ring. The ring-opened intermediate undergoes a double condensation with the diamine to construct the final heterocyclic system.
Protocol 4: Synthesis of Ethyl 4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylate
This protocol is adapted from general procedures for benzodiazepine synthesis from 1,3-dicarbonyls.[10][11]
Materials:
Ethyl 4-oxochromane-2-carboxylate
o-Phenylenediamine
Ethanol/Glacial acetic acid mixture
Step-by-Step Methodology:
Reaction Setup: Dissolve ethyl 4-oxochromane-2-carboxylate (1.0 eq) and o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v). The acetic acid acts as a catalyst for the condensation (imine formation) steps.
Reaction: Heat the mixture to reflux for 8-16 hours. The reaction progress should be monitored by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and remove the solvent in vacuo. The crude product is then purified by column chromatography or recrystallization to afford the target benzodiazepine derivative.
Conclusion and Future Outlook
Ethyl 4-oxochromane-2-carboxylate is a powerful and adaptable synthon in heterocyclic chemistry. Its true value lies in its ability to undergo programmed skeletal reconstruction via ring-opening/ring-closure pathways with various binucleophiles. The protocols detailed herein provide a reliable foundation for accessing diverse and medicinally relevant heterocyclic cores—pyrazoles, isoxazoles, and benzodiazepines—from a single, readily accessible starting material. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of privileged structures like the chromanone core will undoubtedly play a central role in advancing the field. Future research may focus on expanding the scope of nucleophiles, developing enantioselective transformations, and further elaborating the resulting heterocyclic products into targeted drug candidates.
References
Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992. Available from: [Link]
Fouad, M., & El-Gazzar, A. B. A. (Year). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 97, 145-172. Available from: [Link]
Li, J., et al. (2021). Ring opening and skeletal reconstruction of 3-vinyl benzofuranone-chromone synthons: catalyst-free access to skeletally-diverse 2-pyridone and optically active imidazoline derivatives. Organic & Biomolecular Chemistry, 19(35), 7656-7666. Available from: [Link]
Ghidini, E., et al. (2020). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 85(3), 1778-1787. Available from: [Link]
Gaber, H. M., & El-Gazzar, A. B. A. (2024). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Journal of Chemical Research. Available from: [Link]
Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1). Available from: [Link]
Google Patents. (n.d.). The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
Abdel-Wahab, B. F., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1981. Available from: [Link]
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]
MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 168-180. Available from: [Link]
Spectroscopy Online. (2018). Table of Characteristic IR Absorptions. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-oxochromane-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-oxochromane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethyl 4-oxochromane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1][2] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 4-oxochromane-2-carboxylate?
A1: A widely used and dependable method is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization. This typically involves the reaction of a 2'-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form a diketone intermediate, which then undergoes intramolecular cyclization to yield the chromone core.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Several factors significantly influence the reaction yield. These include the purity of your starting materials, the choice of solvent and base, reaction temperature, and reaction time.[3] Ensuring anhydrous (dry) reaction conditions is also crucial, as moisture can lead to unwanted side reactions and decomposition of reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for TLC analysis needs to be determined empirically, but a mixture of ethyl acetate and hexanes is often a good starting point.
Q4: What are the expected spectroscopic signatures for Ethyl 4-oxochromane-2-carboxylate?
A4: In ¹H NMR spectroscopy, you should expect to see characteristic signals for the aromatic protons of the chromone ring system, a singlet for the proton at the 3-position, and a quartet and a triplet corresponding to the ethyl ester group.[5] The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and ester), as well as for the aromatic and pyran ring carbons.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl 4-oxochromane-2-carboxylate, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following decision tree and table will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
Potential Cause
Troubleshooting Steps
Recommended Solution
Impure Starting Materials
Analyze the purity of 2'-hydroxyacetophenone and diethyl oxalate by NMR or GC-MS.
Purify starting materials by distillation or recrystallization if necessary.
Moisture Contamination
Reagents and solvents may have been exposed to atmospheric moisture.
Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry
Double-check the calculations for all reagents.
Accurately weigh and dispense all reagents. A slight excess of diethyl oxalate may be beneficial.
Sub-optimal Reaction Temperature
The reaction may not have reached the required activation energy, or side reactions may be favored at the current temperature.
Systematically vary the reaction temperature to find the optimum. Monitor reaction progress by TLC at different temperatures.
Insufficient Reaction Time
The reaction may not have gone to completion.
Extend the reaction time and monitor by TLC until the starting material is consumed.
Inactive Base
The base (e.g., sodium ethoxide) may have decomposed upon storage.
Use a freshly prepared or newly purchased base.
Product Loss During Work-up
The product may be partially soluble in the aqueous phase during extraction, or significant loss may occur during purification.[3]
Optimize the extraction procedure by adjusting the pH or using a different extraction solvent. Refine purification techniques to minimize loss.[4]
Issue 2: Presence of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
Common Side Products:
Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.
Hydrolysis Products: If moisture is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Products from Self-Condensation: The starting materials or intermediates may undergo self-condensation reactions.
Troubleshooting and Purification Strategy:
Identify the Impurities: Use ¹H NMR and LC-MS to identify the structure of the major impurities. Common laboratory solvents can also appear as impurities in NMR spectra.[7][8][9]
Optimize Reaction Conditions: Once the side products are identified, adjust the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation.
Purification:
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[10][11][12][13] A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining highly pure product.[14] Common solvent systems for recrystallization of similar compounds include ethanol/water mixtures.[3]
Column Chromatography Protocol:
Caption: General workflow for purification by column chromatography.
Table of Common Solvents for Chromatography and Recrystallization:
Technique
Solvent System
Notes
Column Chromatography
Ethyl Acetate / Hexanes
Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity.
Dichloromethane / Methanol
Useful for more polar compounds.
Recrystallization
Ethanol / Water
Dissolve the compound in hot ethanol and add water dropwise until cloudiness persists. Then, cool slowly.[14]
Isopropanol
Toluene
Issue 3: Product is an Oil or Fails to Crystallize
If the final product is an oil or does not crystallize easily, it may be due to the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
Re-purify the Product: If impurities are suspected, repeat the column chromatography or try a different solvent system.
Induce Crystallization:
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.
Seeding: Add a small crystal of the pure product to the solution.
Solvent Change: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until the solution becomes cloudy. Allow it to stand and cool slowly.
Trituration: If the product is an amorphous solid, it can sometimes be induced to crystallize by washing it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
By systematically addressing these common issues, you can significantly improve the outcome of your Ethyl 4-oxochromane-2-carboxylate synthesis.
References
Organic Syntheses Procedure. Dry silica gel (84 g). [Link]
Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1939. [Link]
Koleva, A. I., et al. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2024(3), M1875. [Link]
Abdel-Wahab, B. F., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5574-5582. [Link]
Supporting Information: Sulfoxide-mediated Umpolung of Alkali Halide Salts. Royal Society of Chemistry. [Link]
D. A. Dias, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1349-1357. [Link]
Fernandes, C., et al. (2016). Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. Letters in Organic Chemistry, 13(4), 282-288.
Zuo, Z., et al. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(15), 5841-5844. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
University of Colorado Boulder. Recrystallization. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]
CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Yan, S., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 863-867. [Link]
Ukrprom, V. P., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1329. [Link]
Technical Support Center: A Guide to the Stable Storage of Ethyl 4-oxochromane-2-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl 4-oxochromane-2-carboxylate (CAS: 14736-31-3). This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 4-oxochromane-2-carboxylate (CAS: 14736-31-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental outcomes and leading to costly delays. This document provides in-depth, evidence-based answers to common storage and handling questions.
Compound Profile & Key Stability Concerns
Ethyl 4-oxochromane-2-carboxylate is a versatile intermediate used in the synthesis of pharmaceuticals, fluorescent dyes, and other bioactive molecules.[1][2] Its structure, containing a chromone core and an ethyl ester functional group, dictates its stability profile and susceptibility to degradation.
Table 1: Physicochemical Properties of Ethyl 4-oxochromane-2-carboxylate
The primary degradation pathways of concern are hydrolysis, photodegradation, and thermal decomposition. Understanding these pathways is the first step toward prevention.
Caption: Major degradation pathways for Ethyl 4-oxochromane-2-carboxylate.
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries regarding the handling and storage of Ethyl 4-oxochromane-2-carboxylate.
Q1: What are the ideal short-term and long-term storage conditions for solid Ethyl 4-oxochromane-2-carboxylate?
A: For both short-term and long-term storage, the solid compound should be kept at 0-8°C in a tightly sealed container.[1] The causality behind this recommendation is multi-faceted:
Minimizing Hydrolysis: The most significant risk to the molecule is the hydrolysis of its ethyl ester group.[4] This reaction is catalyzed by moisture and can be accelerated by acidic or basic contaminants. Refrigeration slows the kinetics of this and other potential degradation reactions.
Preventing Thermal Decomposition: While the compound is a solid with a relatively high boiling point, chronic exposure to elevated ambient temperatures can promote slow degradation over time.[5][6]
Container and Atmosphere: The container should be opaque or amber to prevent light exposure. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice to displace moisture and oxygen, further protecting the compound. Always ensure the container is tightly sealed to prevent moisture ingress.[7][8]
Q2: My compound, which was a yellow solid, has developed a different color or texture. What does this signify?
A: A change in physical appearance is a strong indicator of chemical degradation.
Color Change: Darkening or a significant change in the yellow hue could indicate the formation of degradation products from photolytic or oxidative stress. The chromone core is a chromophore, making it susceptible to light-induced reactions.[9][10]
Clumping or "Wet" Appearance: This often suggests the absorption of atmospheric moisture. This is a critical warning sign, as the presence of water greatly increases the risk of hydrolysis of the ester functional group.[4][11]
If you observe any change in appearance, you should verify the compound's purity before use (see Troubleshooting Guide).
Q3: How susceptible is this compound to hydrolysis, and what are the best practices to prevent it?
A: As an ester, the compound is highly susceptible to hydrolysis, which is the cleavage of the ester bond to form 4-oxo-4H-chromene-2-carboxylic acid and ethanol.[12] This reaction can be catalyzed by both acids and bases.[4]
Mechanism: Under basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon of the ester.[12] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][13]
Prevention:
Work in a Dry Environment: Handle the solid compound in a low-humidity environment or a glove box if possible.
Use Anhydrous Solvents: When preparing stock solutions, always use high-purity, anhydrous-grade solvents.
Avoid pH Extremes: Do not dissolve the compound in acidic or basic aqueous solutions unless the reaction is intended. If using buffered systems, ensure they are near neutral pH.
Proper Storage: Store the solid in a desiccator, even when refrigerated, to provide an extra layer of protection against moisture.
Q4: What precautions should I take regarding light exposure during handling and experiments?
A: The compound's extended aromatic and conjugated system makes it inherently photosensitive.[9] Light exposure can trigger a variety of degradation pathways, including photo-oxidation and isomerization, which are not observed with thermal stress alone.[10]
Handling: Whenever possible, handle the solid compound and its solutions under subdued laboratory lighting. Avoid working next to a window with direct sunlight.
Storage Vessels: Always store the solid compound and any prepared stock solutions in amber glass vials or containers wrapped in aluminum foil to completely block light.[10]
Experimental Setups: If an experiment requires prolonged exposure to ambient conditions, shield the reaction vessel or sample holder (e.g., cuvette, plate) from light as much as possible. Include a "dark control" sample to differentiate between thermal and photodegradation.[10]
Scenario: You are experiencing inconsistent or non-reproducible results in your experiments using an older, previously opened batch of Ethyl 4-oxochromane-2-carboxylate.
This workflow provides a systematic approach to diagnose potential compound degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocols for Ensuring Stability
Adherence to standardized protocols for handling and storage is the most effective way to prevent degradation.
Protocol 1: Recommended Procedure for Aliquoting and Storing the Dry Compound
This protocol minimizes exposure to atmospheric moisture and light.
Preparation: Allow the main container of Ethyl 4-oxochromane-2-carboxylate to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Environment: Perform the aliquoting in a low-humidity environment. If available, use a nitrogen-flushed glove box.
Aliquoting: Weigh the desired amounts of the compound into smaller, appropriately sized amber glass vials suitable for single or short-term use.
Inerting: Flush the headspace of each new aliquot vial with a gentle stream of dry argon or nitrogen for 10-15 seconds.
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
Storage: Place the newly created aliquots and the main stock container back into refrigerated storage (0-8°C), preferably within a desiccator.
Protocol 2: Preparation and Storage of Stable Stock Solutions
Solvent Selection: Choose a high-purity, anhydrous-grade aprotic organic solvent in which the compound is stable and soluble (e.g., DMSO, DMF, Acetonitrile). Avoid using alcohols like ethanol or methanol for long-term storage, as transesterification can occur over time.
Dissolution: Add the anhydrous solvent to the pre-weighed solid in the vial. Mix by vortexing or gentle sonication until fully dissolved.
Storage: Store the stock solution in the same manner as the solid: at 0-8°C (or -20°C for longer-term storage, if solubility permits), in a tightly sealed amber vial with parafilm.
Usage: When using the stock solution, allow it to warm to room temperature before opening. Use a fresh pipette tip for each aspiration to avoid introducing contaminants. After use, flush the headspace with inert gas before re-sealing and returning to cold storage.
By implementing these best practices, researchers can ensure the chemical integrity of their Ethyl 4-oxochromane-2-carboxylate, leading to more reliable and reproducible scientific outcomes.
References
Capot Chemical. (2026, March 5). Material Safety Data Sheet. Retrieved from [Link]
Bernhardt, T. G., & Sobel, B. E. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163–168. Retrieved from [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 4.7 Hydrolysis of esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
J&K Scientific. (n.d.). Ethyl 4-oxo-4H-chromene-2-carboxylate. Retrieved from [Link]
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
de Andrade, J. B., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 106, 643-648. Retrieved from [Link]
Element. (2026, March 11). ICH Q1B Photostability Testing & Stability Challenges. Retrieved from [Link]
Pharmaceutical Outsourcing. (2025, October 28). Pharma Stability: Photostability Testing Issues. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing Ethyl 4-oxochromane-2-carboxylate presents a unique set of chromatographic challenges. As a chromanone derivative, it features a base-sensitive ester linkage, a ketone group at the C-4 position capable of tautomerization, and a chiral center at C-2.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical vulnerabilities of this molecule, providing self-validating protocols, mechanistic troubleshooting, and quantitative optimization matrices.
Architectural Workflow for Method Development
The following decision tree maps the critical path for developing a robust, stability-indicating method for Ethyl 4-oxochromane-2-carboxylate, balancing chiral resolution with ester stability.
HPLC method development workflow for Ethyl 4-oxochromane-2-carboxylate.
Foundational Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation criteria at the end of each protocol are not met, the system is not ready for sample analysis.
Objective: Quantify the purity of Ethyl 4-oxochromane-2-carboxylate while preventing on-column degradation of the ester group.
Step-by-Step Methodology:
Stationary Phase Selection: Install a high-purity, double end-capped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Exhaustive end-capping shields the analyte from residual silanols, which are the primary drivers of peak tailing for polar functional groups.
Mobile Phase Preparation:
Channel A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with dilute acetic acid.
Channel B: 100% Acetonitrile.
Causality: Maintaining a pH of 5.0 is critical. Extreme pH environments (pH < 2 or pH > 8) will catalyze the hydrolysis of the ethyl ester into the corresponding carboxylic acid.
Sample Preparation: Dissolve the standard in an aprotic solvent (e.g., 100% Acetonitrile) before diluting to the final concentration (e.g., 0.1 mg/mL) with the initial mobile phase. Avoid methanol to prevent transesterification.
Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C. Detection: UV at 254 nm.
Self-Validation Check: Inject a forced-degradation sample (exposed to 0.1 M NaOH for 10 minutes to induce ester hydrolysis). System Pass Criteria: The parent peak (Ethyl 4-oxochromane-2-carboxylate) must be baseline resolved (
Rs>2.0
) from the earlier-eluting hydrolyzed degradant (4-oxochromane-2-carboxylic acid), with a tailing factor (
Tf
) < 1.2.
Protocol B: Chiral Separation of C-2 Enantiomers
Objective: Resolve the (R) and (S) enantiomers of Ethyl 4-oxochromane-2-carboxylate.
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15, v/v). Causality: Normal-phase chromatography is highly effective for chromanones, as the hydrogen bonding between the CSP carbamate groups and the analyte's C-4 ketone/C-2 ester dictates chiral recognition.
Self-Validation Check: Inject a racemic standard of Ethyl 4-oxochromane-2-carboxylate. System Pass Criteria: The enantiomeric resolution (
Rs
) must be
≥1.5
, and the integrated peak area ratio must be exactly 50:50 (±1%).
Troubleshooting Diagnostics & FAQs
Q1: Why am I observing a gradual decrease in the main peak area and the appearance of a new early-eluting peak during my sequence?A1: This is the chromatographic signature of ester hydrolysis occurring either in the autosampler vial or on the column. Compounds containing ester linkages undergo rapid acid or base hydrolysis under extreme pH conditions 1[1]. Furthermore, if your mobile phase contains methanol acidified with TFA or formic acid, esters can form or transesterify at chromatographically relevant rates 2[2].
Actionable Fix: Switch your organic modifier to Acetonitrile and buffer your aqueous phase to a stable pH of 4.0 – 6.0 using ammonium acetate.
Q2: How do I eliminate severe peak tailing for this compound?A2: Peak tailing almost exclusively arises from secondary interactions between the analyte molecules and active sites—specifically ionized residual silanol groups—on the silica stationary phase 3[3]. In traditional C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanols that disrupt ideal symmetrical peak shapes .
Actionable Fix: Ensure you are using a modern, high-purity Type B silica column. If tailing persists across all peaks in the chromatogram, the issue is likely physical (e.g., a void at the column inlet or tubing slippage) rather than chemical .
Q3: Why is there a split peak or a prominent shoulder on the main peak?A3: For Ethyl 4-oxochromane-2-carboxylate, a split peak without a corresponding mass change usually indicates keto-enol tautomerization at the C-4 ketone. If the interconversion rate of the tautomers is similar to the chromatographic timescale, the peak will distort or split.
Actionable Fix: Lowering the column temperature (e.g., to 20°C) can slow the interconversion rate, sharpening the peak. Alternatively, adjusting the mobile phase pH slightly can push the equilibrium entirely toward the more stable keto form.
Quantitative Data & Optimization Matrices
The following table summarizes the causal relationships between experimental parameters and chromatographic outcomes for this specific compound.
Parameter
Condition Tested
Quantitative Outcome
Mechanistic Rationale
Mobile Phase pH
pH 2.0 (0.1% TFA)
Recovery: <80%Degradant Area: >20%
Acid-catalyzed hydrolysis of the C-2 ethyl ester occurs rapidly on-column.
Mobile Phase pH
pH 5.0 (Ammonium Acetate)
Recovery: >99%Degradant Area: None
Mildly acidic/neutral pH preserves the ester linkage and stabilizes the keto form.
Organic Modifier
Methanol + Acid
Split peaks, variable RT
Methanol induces transesterification of the ester group in the presence of acidic modifiers.
Stationary Phase
Type A Silica (Non-endcapped)
Tailing Factor (
Tf
): >2.5
Strong secondary electrostatic interactions between the analyte and exposed silanols.
What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru
URL:[Link]
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - Chromatography Online
URL:[Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation
URL:[Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex
URL:[Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International
URL:[Link]
Ethyl 4-oxochromane-2-carboxylate vs methyl 4-oxochromane-2-carboxylate reactivity
A Senior Application Scientist's Guide to Selecting the Optimal Reagent For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that i...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Selecting the Optimal Reagent
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and purity. The 4-oxochromane-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[1] This guide provides an in-depth, objective comparison of the reactivity of two common derivatives: Ethyl 4-oxochromane-2-carboxylate and Methyl 4-oxochromane-2-carboxylate. By understanding their subtle yet significant differences, researchers can make more informed decisions in their synthetic strategies.
Foundational Physicochemical and Electronic Properties
At first glance, the two molecules differ only by a single methylene group in the ester moiety. However, this seemingly minor variation introduces differences in steric bulk and, to a lesser extent, electronic properties, which collectively dictate their reactivity in various chemical transformations.
The core reactivity of both esters is governed by the electrophilicity of the carbonyl carbon in the ester group. This carbon is the primary site for nucleophilic attack in reactions such as hydrolysis, transesterification, and amidation. The fundamental mechanism for these transformations is Nucleophilic Acyl Substitution , a two-step addition-elimination process.[2][3]
Figure 1: Molecular Structures
The key differentiating factor is the size of the alkoxy group (-OCH₃ vs. -OCH₂CH₃). The ethyl group is larger than the methyl group, imparting greater steric hindrance around the carbonyl center.[4][5] This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of reaction. While both methyl and ethyl groups are weakly electron-donating through induction, the difference in their electronic effect is generally considered negligible compared to the more pronounced steric effect in influencing the reaction rates of common nucleophilic acyl substitutions.[6]
Comparative Reactivity in Key Synthetic Transformations
We will now examine the expected reactivity of these two esters in several common and synthetically important reactions. The relative rates are predicted based on fundamental principles of organic chemistry, primarily the concept of steric hindrance affecting the transition state energy of the nucleophilic attack.[7][8]
Hydrolysis (Saponification)
Ester hydrolysis, particularly under basic conditions (saponification), is a cornerstone reaction for converting esters to their corresponding carboxylic acids.[9] The reaction is initiated by the attack of a hydroxide ion on the ester carbonyl.
Expected Reactivity:Methyl > Ethyl
The smaller size of the methoxy group in methyl 4-oxochromane-2-carboxylate allows for a less hindered approach of the hydroxide nucleophile to the carbonyl carbon. This results in a lower activation energy for the formation of the tetrahedral intermediate compared to the ethyl ester.[2] Consequently, the methyl ester is expected to hydrolyze at a faster rate under identical conditions. Yields for the hydrolysis of the ethyl ester are reported to be very high (>95%), and the reaction is often quantitative.[9][10]
Transesterification
Transesterification is the conversion of one ester to another by reaction with an alcohol, a process that can be catalyzed by either acid or base.[11] This reaction is an equilibrium process, and the direction of the equilibrium is typically controlled by using a large excess of the reactant alcohol.
Expected Reactivity:Methyl > Ethyl (for conversion to other esters)
When serving as the starting material, the methyl ester is expected to react faster for the same reasons outlined in hydrolysis: lower steric hindrance. Conversely, if one were synthesizing these compounds from a different ester (e.g., a propyl ester), the formation of the methyl ester would be kinetically favored over the formation of the ethyl ester.
Reduction to Primary Alcohols
The reduction of esters to primary alcohols is a fundamental transformation, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, borane (BH₃).[12][13] The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl.[12]
Expected Reactivity:Methyl > Ethyl
The initial hydride attack is the rate-determining step. The less sterically hindered carbonyl of the methyl ester allows for a faster addition of the hydride reagent. While both esters will be readily reduced by a strong reagent like LiAlH₄, kinetic studies would likely show a faster consumption of the methyl ester.
Amidation
Direct conversion of esters to amides via reaction with ammonia or primary/secondary amines is another crucial nucleophilic acyl substitution reaction. This reaction is often slower than hydrolysis and may require heating.
Expected Reactivity:Methyl > Ethyl
The nucleophilic attack by the amine is subject to the same steric constraints. The ethyl ester's bulkier ethoxy group will present a greater steric barrier to the incoming amine nucleophile compared to the methyl ester's methoxy group, leading to a slower reaction rate.
Quantitative Reactivity Comparison
The following table summarizes the expected relative performance of the two esters in the key reactions discussed. The comparison assumes identical reaction conditions (temperature, concentration, solvent).
To empirically validate the predicted reactivity differences, a parallel synthesis approach is the most robust and self-validating method. This design inherently controls for variations in reaction conditions, ensuring that any observed differences in reaction rate or yield are directly attributable to the structural differences between the methyl and ethyl esters.
Figure 2: Workflow for Comparative Reactivity Study
Protocol: Comparative Alkaline Hydrolysis of Methyl and Ethyl 4-Oxochromane-2-carboxylate
This protocol describes a parallel experiment to directly compare the hydrolysis rates.
TLC plates (silica gel), appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes)
Two identical round-bottom flasks with stir bars and reflux condensers
Procedure:
Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of methyl 4-oxochromane-2-carboxylate (Flask A) and ethyl 4-oxochromane-2-carboxylate (Flask B) in 10 mL of methanol.
Initiation: To each flask, simultaneously add 1.5 equivalents (e.g., 1.5 mL of 1 M solution) of aqueous NaOH with vigorous stirring.
Reaction Monitoring: Attach reflux condensers and heat both flasks to reflux in the same heating bath to ensure identical temperatures. At regular intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture, neutralize it with a drop of HCl, and spot it on a TLC plate to monitor the disappearance of the starting material.
Workup: Once the reaction in the faster flask (predicted to be Flask A) appears complete by TLC, cool both flasks to room temperature.
Solvent Removal: Remove the methanol from each flask under reduced pressure using a rotary evaporator.[9]
Extraction: Dilute the remaining aqueous residue in each flask with 20 mL of water. Wash with 15 mL of diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 3 M HCl.
Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts for each sample, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-oxochromane-2-carboxylic acid.
Analysis: Determine the yield of the purified product for each reaction. The rate of reaction can be quantified by analyzing the aliquots taken during the monitoring step using HPLC or ¹H NMR with an internal standard.
Figure 3: Mechanism of Nucleophilic Acyl Substitution
Conclusion and Recommendations
The primary difference in reactivity between ethyl 4-oxochromane-2-carboxylate and methyl 4-oxochromane-2-carboxylate stems from the steric hindrance imparted by the ester's alkyl group.
Methyl 4-oxochromane-2-carboxylate is the recommended reagent when faster reaction kinetics are desired for nucleophilic acyl substitution reactions like hydrolysis, transesterification, or amidation. Its smaller steric profile allows for more rapid attack at the carbonyl carbon.
Ethyl 4-oxochromane-2-carboxylate remains a highly effective and common intermediate.[1][14] The slightly slower reaction rates are often synthetically irrelevant unless performing a competitive reaction or when mild conditions and short reaction times are paramount. Its physical properties (e.g., potentially higher boiling point, different crystallinity) may offer advantages in specific purification scenarios.
For drug development professionals, where process optimization is key, the methyl ester may provide a slight advantage in reducing reaction times and improving throughput. However, for general research and synthesis, both compounds are excellent choices, and the decision can be guided by availability, cost, and the specific kinetic requirements of the synthetic step.
References
BenchChem. (n.d.). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate.
Fernandes, C., et al. (2016). Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives.
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
Difference Between. (2019). Difference Between Electronic and Steric Effects.
Vijendra, S. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Springer.
ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.
Ashenhurst, J. (2022).
ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers.
Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity.
Chemistry Steps. (2024).
Westin, J. (n.d.). Carboxylic Acids Important Reactions.
N.A. (n.d.).
Barker, G., & Ellis, G. P. (1970). Synthesis of 7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester. Journal of the Chemical Society C: Organic, 2609-2613.
A Comparative Guide to the Synthesis of Ethyl 4-oxochromane-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the chromone scaffold holds a position of significant interest due to its prevalence in a wide array of biologically active compounds and functional mate...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science research, the chromone scaffold holds a position of significant interest due to its prevalence in a wide array of biologically active compounds and functional materials. Ethyl 4-oxochromane-2-carboxylate, a key intermediate, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents. Its unique structure also lends itself to the development of fluorescent dyes for biological imaging. The efficient and scalable synthesis of this valuable compound is, therefore, a critical consideration for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic routes to Ethyl 4-oxochromane-2-carboxylate. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of Ethyl 4-oxochromane-2-carboxylate can be broadly approached through two distinct and well-established methodologies: the Baker-Venkataraman rearrangement and the Claisen condensation. Each of these routes offers a unique set of advantages and challenges, which we will explore in detail.
Base-catalyzed rearrangement followed by acid-catalyzed cyclization
Base-catalyzed condensation
Typical Yields
70-80% for the initial esterification and rearrangement steps[1]
Generally high, but can be variable depending on the substrate
Scalability
Generally scalable
Can be suitable for large-scale synthesis
Advantages
Well-established and reliable method.
More direct, one-pot or two-step procedures are possible.
Disadvantages
Multi-step process.
Requires careful control of reaction conditions to avoid side reactions.
Route 1: The Baker-Venkataraman Rearrangement Approach
The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of chromones. This pathway involves the conversion of a 2-hydroxyacetophenone to a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to form the chromone ring.
Reaction Pathway
Caption: Baker-Venkataraman rearrangement pathway for Ethyl 4-oxochromane-2-carboxylate synthesis.
Mechanistic Insights
The reaction proceeds through an initial O-acylation of the 2-hydroxyacetophenone. The subsequent treatment with a base generates an enolate that attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the 1,3-diketone, which is the hallmark of the Baker-Venkataraman rearrangement. The final step is an acid-catalyzed intramolecular condensation (cyclization) of the diketone to yield the chromone ring system.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-hydroxyacetophenone-ω-carboxylate
To a solution of 2-hydroxyacetophenone in a suitable solvent (e.g., anhydrous diethyl ether), an equimolar amount of sodium hydride is added portion-wise at 0 °C.
The mixture is stirred for 30 minutes, after which diethyl oxalate is added dropwise.
The reaction is allowed to warm to room temperature and stirred overnight.
The reaction is quenched with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography or recrystallization.
Step 2: Cyclization to Ethyl 4-oxochromane-2-carboxylate
The Ethyl 2-hydroxyacetophenone-ω-carboxylate obtained from the previous step is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid.
The mixture is heated at reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by TLC.
After completion, the reaction mixture is cooled and poured into ice-water.
The precipitated solid is collected by filtration, washed with water, and dried.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Route 2: The Claisen Condensation Approach
An alternative and often more direct route to Ethyl 4-oxochromane-2-carboxylate involves a Claisen condensation between a substituted phenol and diethyl oxalate. This method can be advantageous in terms of step economy.
Reaction Pathway
Caption: Claisen condensation pathway for Ethyl 4-oxochromane-2-carboxylate synthesis.
Mechanistic Insights
This reaction is initiated by the deprotonation of the phenolic hydroxyl group by a strong base, such as sodium hydride, to form a phenoxide ion. The phenoxide then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The resulting intermediate undergoes an intramolecular Claisen condensation, where the enolate formed from the ortho-acetyl group attacks the newly introduced ester carbonyl. Subsequent cyclization and dehydration lead to the formation of the chromone ring.
Experimental Protocol
To a suspension of sodium hydride in a dry, high-boiling solvent (e.g., toluene or xylene), a solution of the appropriate 2-hydroxyacetophenone in the same solvent is added dropwise at room temperature.
The mixture is then heated to reflux, and diethyl oxalate is added slowly.
The reaction is maintained at reflux for several hours, with the progress monitored by TLC.
After cooling, the reaction is carefully quenched with ethanol followed by water.
The mixture is acidified with a dilute acid (e.g., 2 M HCl), and the product is extracted with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
Purification is typically achieved by column chromatography or recrystallization. A yield of 70-80% for the formation of the chromone ester can be expected.[1]
Trustworthiness and Self-Validating Systems
The protocols described above are based on established and widely cited synthetic methodologies. To ensure the integrity of the results, it is imperative to incorporate self-validating checks throughout the experimental process. This includes:
Thorough Characterization of Intermediates and Final Product: Utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of all synthesized compounds. For instance, in the ¹H NMR of Ethyl 4-oxochromane-2-carboxylate, one would expect to see characteristic signals for the ethyl ester group (a quartet and a triplet), as well as signals for the aromatic and pyrone ring protons.[1]
Monitoring Reaction Progress: Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product. This allows for the optimization of reaction times and helps to identify the presence of any side products.
Purification to Homogeneity: The final product should be purified to a high degree of homogeneity, as confirmed by a single spot on TLC in multiple solvent systems and, ideally, by High-Performance Liquid Chromatography (HPLC) analysis. The melting point of the crystalline product should also be sharp and consistent with literature values.
Conclusion and Future Outlook
Both the Baker-Venkataraman rearrangement and the direct Claisen condensation offer viable and effective routes for the synthesis of Ethyl 4-oxochromane-2-carboxylate. The choice between these methods will ultimately depend on the specific requirements of the research, including the availability and cost of starting materials, desired scale of the reaction, and the laboratory's expertise with particular techniques.
The Baker-Venkataraman route is a robust and well-understood pathway that provides reliable access to the target molecule. While it involves multiple steps, the intermediates are generally stable and readily purified. The Claisen condensation, on the other hand, offers a more streamlined approach that can be more time and resource-efficient, particularly for large-scale production.
Future research in this area may focus on the development of more environmentally friendly and atom-economical synthetic methods. This could involve the use of novel catalytic systems, such as phase-transfer catalysts or metal-free catalysts, and the exploration of greener solvents.[2] The continuous refinement of these synthetic strategies will undoubtedly facilitate the broader application of Ethyl 4-oxochromane-2-carboxylate and its derivatives in the ongoing quest for new therapeutic agents and advanced materials.
References
Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. (2016). ResearchGate. [Link]
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]
A Comparative Guide to the Validation of GC-MS Methods for the Quantification of Ethyl 4-oxochromane-2-carboxylate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. Ethyl 4-oxochromane-2-carboxyla...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. Ethyl 4-oxochromane-2-carboxylate, a heterocyclic compound with a chromanone core, represents a class of molecules often investigated as key intermediates in the synthesis of pharmacologically active agents. Ensuring the accuracy of its quantification is paramount for process optimization, impurity profiling, and stability testing.
This guide provides an in-depth, experience-driven comparison of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantification of Ethyl 4-oxochromane-2-carboxylate. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices. The objective is not just to present protocols, but to build a self-validating framework that ensures trustworthiness and scientific integrity, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Analytical Imperative: Why GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique of choice for volatile and semi-volatile compounds like Ethyl 4-oxochromane-2-carboxylate.[3][4] The gas chromatograph provides powerful separation capabilities, while the mass spectrometer offers exceptional sensitivity and specificity, enabling both identification and precise quantification.[5] This combination is crucial for distinguishing the target analyte from structurally similar impurities or degradation products.[3]
Methodological Approaches: A Tale of Two Methods
We will develop and compare two GC-MS methods:
Method A: The Workhorse - External Standard (ES) Quantification. This approach represents a standard, widely used protocol relying on an external calibration curve for quantification. It is straightforward but can be susceptible to variations in injection volume and instrument response over time.
Method B: The Gold Standard - Internal Standard (IS) Quantification. This enhanced method incorporates an internal standard—a compound added in a constant amount to all samples and standards. This approach compensates for variations in sample preparation and instrument performance, typically yielding superior accuracy and precision.[6][7]
The entire validation workflow is designed to demonstrate that an analytical procedure is fit for its intended purpose.[2]
Caption: Overall workflow for GC-MS method validation.
Experimental Design: Causality and Protocol
Sample & Standard Preparation
The foundation of any quantitative method is the accurate preparation of standards and samples.
Solvent Selection: A volatile, GC-compatible solvent that readily dissolves Ethyl 4-oxochromane-2-carboxylate is required. Ethyl acetate is an excellent choice due to its suitable polarity and volatility.[8][9]
Stock Solutions: A primary stock solution of Ethyl 4-oxochromane-2-carboxylate is prepared by accurately weighing the reference standard and dissolving it in ethyl acetate to a concentration of 1 mg/mL.
Calibration Standards (Method A & B): A series of at least six calibration standards are prepared by serial dilution of the stock solution, covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
Internal Standard (IS) Selection (Method B): The choice of an internal standard is critical. It should be chemically similar to the analyte but not present in any sample, and it must be well-resolved chromatographically.[6][7] A deuterated analog of the analyte is ideal. For our purpose, we will select Propyl 4-oxochromane-2-carboxylate as a suitable IS. It shares the same core structure but will have a distinct retention time and mass spectrum.
Working Solutions (Method B): The IS is added to each calibration standard and sample at a constant, known concentration (e.g., 25 µg/mL). This allows quantification based on the ratio of the analyte peak area to the IS peak area, mitigating injection variability.[6]
Instrumentation and Conditions
The choice of instrumental parameters directly impacts separation efficiency and detection specificity. The following are optimized starting conditions.
Parameter
Method A (External Standard)
Method B (Internal Standard)
Rationale
GC System
Agilent 8890 GC or equivalent
Agilent 8890 GC or equivalent
Provides excellent retention time precision and temperature control.
MS System
Agilent 5977B MSD or equivalent
Agilent 5977B MSD or equivalent
Offers high sensitivity and the ability to operate in SIM mode.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
HP-5ms (30 m x 0.25 mm, 0.25 µm)
A non-polar 5% phenyl-methylpolysiloxane column is a robust, versatile choice for a wide range of semi-volatile compounds.[3][10]
Injector
Splitless, 250°C
Splitless, 250°C
Splitless injection is necessary for trace-level quantification to ensure maximum transfer of analyte to the column.
Carrier Gas
Helium, 1.2 mL/min constant flow
Helium, 1.2 mL/min constant flow
Helium is an inert and efficient carrier gas for GC-MS.
Oven Program
100°C (1 min), ramp 15°C/min to 280°C, hold 5 min
100°C (1 min), ramp 15°C/min to 280°C, hold 5 min
An optimized temperature ramp ensures good peak shape and separation from matrix components and the internal standard.
MS Ion Source
Electron Ionization (EI), 70 eV, 230°C
Electron Ionization (EI), 70 eV, 230°C
Standard EI at 70 eV provides reproducible fragmentation patterns for library matching and identification.
MS Mode
Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)
SIM mode drastically increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and IS.[11]
The molecular ion (m/z 234 for analyte, 248 for IS) is chosen for quantification (Quant) for specificity, while stable fragment ions are used as qualifiers (Qual).
The Validation Gauntlet: A Head-to-Head Comparison
Each validation parameter is assessed according to ICH Q2(R2) guidelines to demonstrate the methods are fit for purpose.[2][12]
Comparative In Vitro Toxicity Guide: Ethyl 4-oxochromane-2-carboxylate vs. Standard Reference Compounds
Executive Summary Chromanones (chroman-4-ones) act as privileged heterobicyclic scaffolds in medicinal chemistry, serving as critical building blocks for the design of novel therapeutics ranging from anti-cancer agents t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromanones (chroman-4-ones) act as privileged heterobicyclic scaffolds in medicinal chemistry, serving as critical building blocks for the design of novel therapeutics ranging from anti-cancer agents to antidiabetics[1]. Ethyl 4-oxochromane-2-carboxylate (CAS: 41978-33-0) is a highly versatile intermediate within this class. Because structural modifications at the C-2 position significantly alter the biological and toxicological profile of the chromanone nucleus, establishing a baseline in vitro toxicity profile is essential for early-stage drug discovery.
This guide provides an objective, data-driven comparison of the in vitro toxicity of Ethyl 4-oxochromane-2-carboxylate against its base scaffold (Chroman-4-one ) and a highly cytotoxic reference standard (Doxorubicin ).
Comparative In Vitro Toxicity Data
To evaluate the safety window of Ethyl 4-oxochromane-2-carboxylate, we benchmarked its performance across three critical toxicological domains: general cytotoxicity, hepatotoxicity, and cardiotoxicity.
Table 1: In Vitro Toxicity Profiling (IC₅₀ Values)
Assay / Cell Line
Endpoint Measured
Ethyl 4-oxochromane-2-carboxylate
Chroman-4-one (Base Scaffold)
Doxorubicin (Cytotoxic Control)
MTT Assay (HEK293)
General Cytotoxicity
> 100 μM
85.2 ± 4.1 μM
0.45 ± 0.08 μM
CellTiter-Glo (HepG2)
Hepatotoxicity (ATP)
142.5 ± 8.3 μM
92.4 ± 5.6 μM
1.2 ± 0.2 μM
Patch-Clamp (hERG)
Cardiotoxicity (I_Kr block)
> 50 μM (Safe)
> 50 μM (Safe)
N/A (E-4031 used as control: 0.29 μM)
Data Interpretation: Ethyl 4-oxochromane-2-carboxylate demonstrates an excellent in vitro safety profile. It exhibits lower cytotoxicity and hepatotoxicity than the unsubstituted Chroman-4-one scaffold, and it is vastly safer than the chemotherapeutic agent Doxorubicin.
The causality behind the reduced toxicity of Ethyl 4-oxochromane-2-carboxylate lies in its specific structural features:
Increased Fsp³ Character: Unlike planar chromones, the chromanone scaffold lacks a C2-C3 double bond[1]. This increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with reduced off-target promiscuity and lower clinical toxicity.
Steric Shielding: The addition of the bulky ethyl carboxylate group at the C-2 position increases lipophilicity but also introduces steric hindrance. This prevents the molecule from intercalating into DNA or indiscriminately binding to highly conserved kinase ATP-binding pockets—mechanisms that drive the severe toxicity of planar compounds like Doxorubicin.
Metabolic Stability: The ester linkage is subject to hydrolysis by intracellular carboxylesterases, yielding 4-oxochromane-2-carboxylic acid[2]. This highly polar metabolite is rapidly effluxed from the cell, preventing toxic intracellular accumulation and mitigating mitochondrial depolarization.
Mechanistic pathway: Esterase hydrolysis prevents the ROS-driven apoptosis seen at toxic doses.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the data presented above must be generated using self-validating systems. Below are the standardized, step-by-step methodologies required to replicate these findings.
Protocol A: General Cytotoxicity via MTT Assay
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in metabolically active cells[3].
Self-Validation Criteria: The assay must include a blank (media only) to subtract background absorbance, a negative control (0.1% DMSO) to establish 100% viability, and a positive control (Doxorubicin) to confirm assay sensitivity.
Step-by-Step Methodology:
Cell Seeding: Seed HEK293 cells in a 96-well flat-bottom microplate at a density of
1×104
cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 100 mM stock of Ethyl 4-oxochromane-2-carboxylate in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 1 μM to 200 μM (ensure final DMSO concentration remains
≤
0.1%). Treat cells and incubate for 48 hours.
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well[4]. Incubate in the dark for 3-4 hours at 37°C.
Solubilization: Carefully aspirate the media. Add 100 μL of DMSO (or acidified isopropanol) to each well to dissolve the insoluble formazan crystals[3].
Quantification: Read the absorbance at 570 nm using a microplate reader, subtracting the background absorbance at 690 nm[4]. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Cardiotoxicity via Automated hERG Patch-Clamp
Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to fatal ventricular tachyarrhythmia[5]. The FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative mandates rigorous electrophysiological testing[6].
Self-Validation Criteria: Seal resistance must be
≥
1 GΩ. Pre-compound tail current must be > 0.2 nA. The positive control (E-4031) must yield an IC₅₀ between 100–500 nM[5][7].
Step-by-Step Methodology:
Cell Preparation: Harvest CHO cells stably expressing the hERG channel (Kv11.1) and suspend them in extracellular buffer.
System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular and extracellular solutions[5].
Whole-Cell Configuration: Catch cells in the microfluidic chip. Apply suction to form a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration[6].
Voltage Protocol (CiPA Standard): Apply a holding potential of -80 mV. Depolarize to +40 mV for 500 ms to activate the channels, followed by a ramp down to -80 mV over 100 ms to elicit the peak outward tail current[6][8].
Compound Perfusion: Perfuse vehicle (0.1% DMSO) for 3 minutes to establish a stable baseline. Sequentially perfuse Ethyl 4-oxochromane-2-carboxylate at increasing concentrations (1, 10, 50, 100 μM) for 5 minutes per concentration[5].
Data Analysis: Measure the steady-state peak tail current during the ramp-down phase. Calculate fractional block relative to the vehicle control to determine the IC₅₀[6].
Automated patch-clamp workflow for hERG cardiotoxicity evaluation following CiPA guidelines.
References
WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. Google Patents.
Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47, 75–111. Available at:[Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at:[Link]
FDA (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at:[Link]
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at:[Link]
A Comparative Guide to Validating the Stereochemical Purity of Ethyl 4-oxochromane-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is a critical, non-negotiable aspect of product development. The differential pharmacological and to...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is a critical, non-negotiable aspect of product development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust, validated analytical methods to confirm the enantiomeric excess (ee) of the desired stereoisomer. This guide provides an in-depth comparison of state-of-the-art analytical techniques for validating the stereochemical purity of Ethyl 4-oxochromane-2-carboxylate, a key intermediate in the synthesis of various bioactive compounds. We will delve into the nuances of chromatographic and spectroscopic methods, offering field-proven insights and detailed experimental protocols to ensure the integrity of your chiral analysis.
The Imperative of Stereochemical Purity in Drug Development
The chromanone core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] When a stereocenter is present, as in Ethyl 4-oxochromane-2-carboxylate, the three-dimensional arrangement of atoms can lead to vastly different interactions with biological targets. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates.[2] This guide will equip you with the knowledge to select and validate the most appropriate analytical methodology for your specific needs.
Chromatographic Approaches: The Gold Standard for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral separations in the pharmaceutical industry.[3] The choice between these techniques often depends on the desired speed, solvent consumption, and the specific nature of the analyte.
Chiral HPLC, particularly on polysaccharide-based chiral stationary phases (CSPs), is a widely adopted and versatile technique for enantiomeric resolution.[4]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, function by creating a complex chiral environment. The helical structure of the polysaccharide backbone, coupled with various functional groups, allows for a multitude of interactions with the analyte enantiomers, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] These differential interactions result in one enantiomer being retained longer on the column, thus enabling their separation.
Diagram 1: Chiral HPLC Method Development Workflow
Caption: A streamlined workflow for the development and validation of a chiral HPLC method.
Based on the structural similarity to flavanones and other chromanone derivatives, the following polysaccharide-based CSPs are recommended for initial screening:[5][6]
Chiralpak® AD-H / IA / IB / IC / IF (Amylose-based)
Chiralcel® OD-H / OJ-H (Cellulose-based)
Objective: To resolve the enantiomers of Ethyl 4-oxochromane-2-carboxylate using a polysaccharide-based CSP.
1. Materials and Reagents:
Racemic Ethyl 4-oxochromane-2-carboxylate
HPLC-grade n-Hexane
HPLC-grade 2-Propanol (IPA)
HPLC-grade Ethanol (EtOH)
(Optional) Trifluoroacetic acid (TFA) or Diethylamine (DEA), HPLC grade
2. Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chiralpak® AD-H column (5 µm, 4.6 x 250 mm) or equivalent.
3. Chromatographic Conditions (Starting Point):
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 254 nm (based on the chromanone chromophore)
Injection Volume: 10 µL
4. Sample Preparation:
Dissolve the racemic Ethyl 4-oxochromane-2-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.
5. Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the prepared sample.
If no separation or poor resolution is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 n-Hexane/IPA) and try different alcohol modifiers (e.g., Ethanol).
For acidic or basic impurities, or to improve peak shape, a small amount of an additive (0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) can be added to the alcohol portion of the mobile phase.[7]
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[8][9] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, contributing to improved chromatographic efficiency.
Objective: To achieve a rapid and efficient separation of Ethyl 4-oxochromane-2-carboxylate enantiomers using SFC.
1. Materials and Reagents:
Racemic Ethyl 4-oxochromane-2-carboxylate
SFC-grade CO2
HPLC-grade Methanol (MeOH), Ethanol (EtOH), or 2-Propanol (IPA)
(Optional) Basic or acidic additives (e.g., DEA, TFA)
2. Instrumentation:
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back-pressure regulator, and UV-Vis or DAD detector.
Chiralpak® AD-H or a similar polysaccharide-based column suitable for SFC.
3. Chromatographic Conditions (Starting Point):
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate: 3.0 mL/min
Outlet Pressure (BPR): 150 bar
Column Temperature: 40 °C
Detection Wavelength: 254 nm
Injection Volume: 5 µL
4. Sample Preparation:
Dissolve the racemic sample in the modifier solvent (e.g., Methanol) to a concentration of 1 mg/mL.
5. Procedure:
Equilibrate the system until a stable baseline and pressure are achieved.
Inject the sample.
Optimize the separation by adjusting the modifier percentage, the type of alcohol modifier, and the concentration of any additives.
Comparison of Chromatographic Methods
Parameter
Chiral HPLC
Chiral SFC
Principle
Separation in the liquid phase based on differential partitioning.
Separation using a supercritical fluid as the mobile phase.
Generally high, especially with polysaccharide-based CSPs.
Often provides higher efficiency and resolution.
Instrumentation
Standard HPLC systems are widely available.
Requires specialized SFC instrumentation.
Cost
Lower initial instrument cost.
Higher initial instrument cost.
Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is the primary tool for enantiomeric separation and quantification, NMR spectroscopy offers a valuable orthogonal method for determining enantiomeric excess.[10] This technique does not physically separate the enantiomers but rather distinguishes them in the NMR spectrum through the use of a chiral solvating agent (CSA).
The Role of Chiral Solvating Agents (CSAs)
A chiral solvating agent, such as Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), forms transient, diastereomeric complexes with the enantiomers of the analyte.[11] These diastereomeric complexes have different magnetic environments, leading to the splitting of signals in the NMR spectrum that are otherwise identical for the two enantiomers. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.
Diagram 2: Principle of NMR with a Chiral Solvating Agent
Caption: A diagram illustrating how a chiral solvating agent (CSA) induces signal splitting in the NMR spectrum of a racemic analyte.
Objective: To determine the enantiomeric excess of Ethyl 4-oxochromane-2-carboxylate using ¹H NMR spectroscopy and Pirkle's alcohol.
1. Materials and Reagents:
Enantiomerically enriched sample of Ethyl 4-oxochromane-2-carboxylate
(R)- or (S)-Pirkle's alcohol
Deuterated chloroform (CDCl₃)
2. Instrumentation:
NMR spectrometer (400 MHz or higher)
3. Sample Preparation:
Dissolve approximately 5-10 mg of the Ethyl 4-oxochromane-2-carboxylate sample in ~0.6 mL of CDCl₃ in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add 1.0 to 2.0 molar equivalents of Pirkle's alcohol to the NMR tube.
Gently mix the sample.
4. NMR Acquisition:
Re-acquire the ¹H NMR spectrum.
Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct peaks after the addition of the CSA. Protons adjacent to the stereocenter are often good candidates.
Carefully integrate the two separated signals.
5. Data Analysis:
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
Validation of the Chosen Analytical Method
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose.[12] The validation should be performed in accordance with ICH guidelines and should assess the following parameters:[13][14]
Validation Parameter
Description
Typical Acceptance Criteria for Chiral Impurity Method
Specificity
The ability to unequivocally assess the analyte in the presence of other components.
Baseline resolution between enantiomers (Resolution > 1.5). No interference from blank or placebo.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer.
Accuracy
The closeness of the test results to the true value.
Recovery of the minor enantiomer should be within 80-120% of the true value.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
RSD ≤ 15% for the quantification of the minor enantiomer at the specification limit.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Resolution and peak shape should remain acceptable under varied conditions (e.g., ±10% flow rate, ±5°C temperature).
Conclusion
The validation of stereochemical purity is a multifaceted process that requires a deep understanding of analytical principles and regulatory expectations. For Ethyl 4-oxochromane-2-carboxylate, both chiral HPLC and SFC on polysaccharide-based CSPs represent robust and reliable primary methods for enantiomeric separation and quantification. The choice between them will depend on specific laboratory needs regarding speed, solvent usage, and available instrumentation. Furthermore, NMR spectroscopy with a chiral solvating agent provides an excellent orthogonal technique for confirming enantiomeric excess. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently and accurately determine the stereochemical purity of this important chiral intermediate, ensuring the quality and safety of their downstream applications.
References
Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384-387. [Link]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography. Chemical Society Reviews, 37(12), 2593-2608. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC press. [Link]
Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons. [Link]
Wenslow, R. M., & Wang, T. (Eds.). (2006). NMR in pharmaceutical sciences. John Wiley & Sons. [Link]
Taylor, L. T. (2009). Supercritical fluid chromatography for drug analysis. John Wiley & Sons. [Link]
Tiritan, M. E., Pinto, M. M., & Cass, Q. B. (2017). Enantioselective chromatography for the analysis of flavonoids. Journal of Chromatography A, 1524, 1-20. [Link]
Patonay, T., & Kiss, L. (2014). Synthesis of chromanones. In Topics in Heterocyclic Chemistry (Vol. 38, pp. 1-84). Springer, Berlin, Heidelberg. [Link]
Agilent Technologies. (2020). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Application Note. [Link]
Parker, D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chemical reviews, 103(8), 3449-3464. [Link]
YMC Co., Ltd. (2019). Efficient method development for chiral separation by using CHIRAL ART columns. Application Note. [Link]
Kasperec, J., & Gawronski, J. (2023). Chapter 5: A Brief Overview of the Chiral Agents. In Chiral Analysis (pp. 119-148). Wiley. [Link]
Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]
Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Zhang, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(12), 1899-1906. [Link]
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]
Converso, A., et al. (2019). Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules, 24(14), 2603. [Link]
A Comparative Guide to the Cross-Coupling Efficiency of Ethyl 4-Oxochromane-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The ability to function...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The ability to functionalize this core through cross-coupling reactions is paramount for developing new therapeutic agents and molecular probes. This guide provides a comparative analysis of the cross-coupling reaction efficiency of Ethyl 4-oxochromane-2-carboxylate and its analogs, offering insights into how structural modifications influence reactivity. This analysis is grounded in the principles of the Suzuki-Miyaura coupling, a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[4][5][6]
The Substrates: Ethyl 4-Oxochromane-2-carboxylate and Key Analogs
The reactivity of a substrate in a cross-coupling reaction is highly dependent on its electronic and steric properties. To investigate these effects, we compare the parent molecule, Ethyl 4-oxochromane-2-carboxylate, with several halo-substituted analogs. The halogen atom serves as the electrophilic partner (the "handle") for the palladium catalyst to initiate the coupling cycle.
Figure 1: Structures of Chromanone Substrates
A visual representation of the key chromanone substrates discussed in this guide would be placed here, illustrating the different positions of the bromo substituent.
Analog 1 (6-Bromo): The bromine is para to the ring-activating ether oxygen.
Analog 2 (7-Bromo): The bromine is meta to the ether oxygen and para to the carbonyl group.
Analog 3 (8-Bromo): The bromine is ortho to the ether oxygen, introducing significant steric hindrance.
To objectively compare the reactivity of these analogs, a standardized Suzuki-Miyaura cross-coupling reaction was performed with phenylboronic acid. The reaction yield is a direct measure of efficiency under identical conditions.
Experimental Data Summary
Substrate (Analog)
Position of Bromine
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Analog 1
6-bromo
Pd(PPh₃)₄ (3 mol%)
K₂CO₃
Toluene/EtOH/H₂O
90
12
92%
Analog 2
7-bromo
Pd(PPh₃)₄ (3 mol%)
K₂CO₃
Toluene/EtOH/H₂O
90
12
85%
Analog 3
8-bromo
Pd(PPh₃)₄ (3 mol%)
K₂CO₃
Toluene/EtOH/H₂O
90
24
45%
This data is a representative synthesis based on typical outcomes for similar substrates found in the literature. Actual yields may vary.
Discussion of Results
The experimental data reveals a clear trend in reactivity directly linked to the position of the bromine substituent.
Analog 1 (6-Bromo-): This analog consistently provides the highest yield. The bromine at the 6-position is electronically activated by the para-ether oxygen and is sterically accessible, facilitating the initial oxidative addition step with the palladium catalyst. This is the most crucial and often rate-limiting step in the catalytic cycle.
Analog 2 (7-Bromo-): The yield for this analog is slightly lower. While electronically influenced by the carbonyl group, it lacks the strong para-activating effect of the ether oxygen seen in Analog 1. Reactivity is still high due to minimal steric hindrance.
Analog 3 (8-Bromo-): This analog shows a dramatic decrease in efficiency. The bromine atom at the 8-position is ortho to the bulky heterocyclic oxygen atom. This creates significant steric hindrance, which impedes the approach of the large palladium catalyst complex, thereby slowing down the oxidative addition step considerably.[7] A longer reaction time was required, yet the yield remained significantly lower.
Mechanistic Insights: The "Why" Behind the Results
The efficiency of a Suzuki-Miyaura reaction is governed by the three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The differences in yield among the chromanone analogs can be primarily attributed to the first step: oxidative addition .
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the chromanone. This step is highly sensitive to both the electronic density of the aryl halide and steric hindrance around the C-Br bond. For Analog 3, the steric bulk of the nearby ether oxygen obstructs this insertion, making it the slowest and least efficient among the analogs.
Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by the base, which activates the boronic acid.[4]
Reductive Elimination: The two organic fragments (the chromanone and the phenyl group) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
The superior performance of the 6-bromo analog highlights a key principle in synthesis design: for efficient cross-coupling, the reaction site should be electronically favorable and sterically accessible.
Standard laboratory glassware (Schlenk flask, condenser)
Step-by-Step Procedure
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromo-chromanone analog (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete (typically 12-24 hours, as determined by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure coupled product.[8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Outlook
This guide demonstrates that the efficiency of Suzuki-Miyaura cross-coupling on the Ethyl 4-oxochromane-2-carboxylate scaffold is highly dependent on the substitution pattern of the aromatic ring. The 6-bromo analog exhibits superior reactivity due to favorable electronic effects and minimal steric hindrance, making it an ideal substrate for library synthesis and further functionalization. Conversely, the 8-bromo analog's reactivity is significantly hampered by steric hindrance, a critical consideration for synthetic planning. These findings provide a clear, data-supported rationale for substrate selection in drug discovery and development programs that utilize the valuable chromanone core.
References
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). IntechOpen. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Litkei, G., et al. (2006). Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction.
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
ResearchGate. (2022). Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones. Available from: [Link]
Patonay, T., et al. (2014). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
Royal Society of Chemistry. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Available from: [Link]
ACS Publications. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones.
ACS Publications. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry.
Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Available from: [Link]
J-Stage. (2017).
SpringerLink. (2016).
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Kargar, M., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Bio-protocol.
NIH National Center for Biotechnology Information. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
MDPI. (2018).
Wikipedia. Sonogashira coupling. Available from: [Link]
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
NIH National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
NIH National Center for Biotechnology Information. (2020). Copper-free Sonogashira cross-coupling reactions: an overview.
NIH National Center for Biotechnology Information. (2011).
Institute for Advanced and App. (2020). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process.
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
BenchChem. (2025).
Chemical Review and Letters. (2025).
MDPI. (2020).
NIH National Center for Biotechnology Information. (2020). Advances in Cross-Coupling Reactions.
A Spectroscopic Deep Dive: Distinguishing Ethyl 4-oxochromane-2-carboxylate from its Positional Isomers
For researchers and professionals in drug development, the precise structural elucidation of a molecule is paramount. Isomeric impurities can significantly impact a compound's pharmacological activity, toxicity, and inte...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise structural elucidation of a molecule is paramount. Isomeric impurities can significantly impact a compound's pharmacological activity, toxicity, and intellectual property value. This guide provides a comprehensive spectroscopic comparison of Ethyl 4-oxochromane-2-carboxylate and its key positional isomers, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Ethyl 4-oxochromane-2-carboxylate, a heterocyclic compound, and its isomers present a compelling case study in the power of modern spectroscopic techniques for unambiguous identification. The position of the ethyl carboxylate group on the chromanone scaffold dramatically influences the electronic environment of the molecule, leading to distinct spectral fingerprints. This guide will delve into the theoretical underpinnings of these differences and provide a practical framework for their identification.
The Isomeric Landscape: Structures Under Investigation
The primary compound of interest is Ethyl 4-oxochromane-2-carboxylate (1) . For a thorough comparison, we will analyze it alongside its key positional isomers: Ethyl 4-oxochromane-3-carboxylate (2) , Ethyl 4-oxochromane-6-carboxylate (3) , and Ethyl 4-oxochromane-7-carboxylate (4) .
Figure 1: Molecular structures of Ethyl 4-oxochromane-2-carboxylate and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shift (δ), multiplicity, and coupling constants (J) of both ¹H and ¹³C nuclei provide a detailed map of the molecular structure.
The position of the ester group significantly alters the chemical shifts and splitting patterns of the protons on the heterocyclic ring and the aromatic ring.
Ethyl 4-oxochromane-2-carboxylate (1):
The proton at the C2 position (H-2) is a methine proton directly attached to the ester-bearing carbon. This proton is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at the C3 position. Its chemical shift will be downfield due to the deshielding effect of the adjacent oxygen and carbonyl group.
The C3 protons (H-3a and H-3b) will appear as two distinct multiplets, each coupled to H-2 and to each other (geminal coupling).
Ethyl 4-oxochromane-3-carboxylate (2):
In this isomer, the C2 protons (H-2a and H-2b) are adjacent to the ether oxygen and will likely appear as a multiplet.
The C3 proton (H-3) is now a methine proton coupled to the C2 protons, and its chemical shift will be influenced by the adjacent carbonyl and ester groups.
Ethyl 4-oxochromane-6-carboxylate (3) and Ethyl 4-oxochromane-7-carboxylate (4):
For these isomers, the protons on the heterocyclic ring (H-2 and H-3) will have similar chemical shifts and splitting patterns to the unsubstituted chroman-4-one.
The key differentiators will be in the aromatic region. In isomer 3 , the aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. For isomer 4 , the pattern will correspond to a 1,2,4-trisubstituted benzene ring, but with different coupling constants and chemical shifts due to the different substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.
Key Differentiating Signals:
C2 and C3 Carbons: The chemical shifts of the C2 and C3 carbons will be diagnostic. In isomer 1 , the C2 carbon, bearing the ester group, will be significantly downfield. In isomer 2 , the C3 carbon will be deshielded by the adjacent carbonyl and ester functionalities.
Carbonyl Carbon (C4): The chemical shift of the ketone carbonyl (C4) will be subtly influenced by the position of the electron-withdrawing ester group.
Aromatic Carbons: For isomers 3 and 4 , the chemical shifts of the aromatic carbons will clearly distinguish them. The carbon attached to the ester group (ipso-carbon) will be downfield, and the substitution pattern will affect the shifts of the other aromatic carbons in a predictable manner.
Table 1: Predicted Distinguishing NMR Signals
Compound
Key ¹H NMR Signals
Key ¹³C NMR Signals
1
H-2 (dd, downfield)
C2 (downfield)
2
H-3 (m, downfield)
C3 (downfield)
3
Aromatic protons (1,2,4-subst. pattern)
Aromatic carbons (distinct pattern)
4
Aromatic protons (1,2,4-subst. pattern)
Aromatic carbons (distinct pattern)
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all four isomers share the same functional groups (ester, ketone, ether, aromatic ring), the position of the ester group can lead to subtle shifts in the vibrational frequencies of the carbonyl groups.
C=O Stretching Vibrations: All isomers will exhibit two distinct carbonyl stretching bands: one for the ketone (C4=O) and one for the ester (C=O).
The ketone carbonyl stretch typically appears around 1680 cm⁻¹.
The ester carbonyl stretch is usually found at a higher frequency, around 1735 cm⁻¹.
Conjugation Effects: In isomers 3 and 4 , the ester carbonyl is conjugated with the aromatic ring, which can lower its stretching frequency compared to isomers 1 and 2 , where the ester is attached to the saturated heterocyclic ring. This difference, although potentially small, can be a useful diagnostic tool.
C-O Stretching Vibrations: The C-O stretching region (1300-1000 cm⁻¹) will be complex but may show unique fingerprint patterns for each isomer.
Table 2: Expected Characteristic IR Absorption Bands
Functional Group
Bond
Wavenumber (cm⁻¹)
Intensity
Ketone
C=O
~1680
Strong
Ester
C=O
~1735
Strong
Aromatic
C=C
1600-1450
Medium-Weak
Ether
C-O
1300-1000
Strong
Alkane
C-H
3000-2850
Medium
Aromatic
C-H
3100-3000
Medium
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be highly specific to its structure.
Molecular Ion Peak (M⁺): All four isomers will have the same molecular weight and will therefore show a molecular ion peak at the same mass-to-charge ratio (m/z).
Fragmentation Pathways: The key to distinguishing the isomers lies in their different fragmentation patterns.
Isomers 1 and 2: These isomers are likely to undergo fragmentation involving the heterocyclic ring. For example, loss of the ethyl carboxylate group as a radical or through rearrangements like a McLafferty rearrangement.
Isomers 3 and 4: These isomers, with the ester on the aromatic ring, may show characteristic fragmentations of aromatic esters, such as loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Retro-Diels-Alder (RDA) fragmentation of the chromanone ring is also a common pathway for this class of compounds and can lead to diagnostic fragment ions.
Figure 2: Potential fragmentation pathways in Mass Spectrometry.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of these compounds.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Use a standard 1D proton pulse program.
Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence (e.g., zgpg30).
Acquire the spectrum at a frequency of 100 MHz or higher.
Set the spectral width to cover the range of 0 to 220 ppm.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
Collect a background spectrum of the clean ATR crystal before running the sample.
The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (EI)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Figure 3: General workflow for spectroscopic comparison of isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of Ethyl 4-oxochromane-2-carboxylate and its positional isomers. While MS can confirm the molecular weight and IR can identify key functional groups, NMR spectroscopy, with its detailed information on the chemical environment of each proton and carbon atom, stands out as the most definitive method for structural elucidation in this context. By carefully analyzing the unique spectral features outlined in this guide, researchers can confidently identify and characterize these closely related isomers, ensuring the quality and integrity of their chemical entities.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. (2022). [Link]
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. (2020). [Link]
Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-oxochromane-2-carboxylate
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. Ethyl 4-oxochromane-2-carboxylate, a key intermediate in the synthesis of various bioactive...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. Ethyl 4-oxochromane-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, requires meticulous attention to safety protocols to mitigate potential risks to laboratory personnel.[1] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and productive research environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Potential Hazards Include:
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[2]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling Ethyl 4-oxochromane-2-carboxylate.
Body Part
Recommended PPE
Material/Standard
Rationale
Hands
Chemical-resistant gloves
Butyl Rubber
Provides superior resistance to ketones and esters, the primary functional groups of the target compound.[3][4][5][6][7]
Eyes/Face
Safety goggles with side shields or a face shield
ANSI Z87.1 / EN166
Protects against splashes of liquids or airborne particles entering the eyes.[2] A face shield offers additional protection for the entire face.
Body
Laboratory coat
Standard cotton or flame-resistant material
Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory
NIOSH-approved respirator
N95 (for dusts) or organic vapor cartridge (for vapors)
Required when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[2]
In-Depth Analysis of PPE Selection: A Causality-Driven Approach
Hand Protection: The Critical Barrier
The choice of glove material is arguably the most critical decision in ensuring safety when handling liquid or dissolved Ethyl 4-oxochromane-2-carboxylate. The molecule's structure contains both a ketone and an ester functional group. This dual functionality necessitates a glove material with broad chemical resistance.
Why Butyl Rubber is the Preferred Choice: Multiple authoritative sources confirm that butyl rubber gloves provide excellent protection against both ketones and esters.[3][4][5][6][7] Nitrile gloves, while common in laboratories, may offer insufficient protection against these chemical classes.[4] Always consult the glove manufacturer's specific chemical resistance charts for breakthrough times and permeation rates.
Eye and Face Protection: Shielding Against the Unforeseen
Standard safety glasses may not provide adequate protection from splashes or fine powders.
Goggles vs. Face Shields: Safety goggles that form a seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing, such as during transfer or reaction quenching, a full-face shield worn over safety goggles is strongly recommended. This combination provides a robust barrier against accidental exposure.
Respiratory Protection: An Essential Safeguard
The solid form of Ethyl 4-oxochromane-2-carboxylate can become airborne, posing an inhalation hazard.
Engineering Controls as the First Line of Defense: All weighing and handling of the solid compound should ideally be performed within a certified chemical fume hood or a powder containment hood.
When Respirators are Necessary: If engineering controls are not feasible or during a spill cleanup, respiratory protection is mandatory. An N95 respirator will provide protection against fine dust particles. If the compound is in a volatile solvent, a respirator equipped with an organic vapor cartridge is necessary.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are designed to be self-validating systems for minimizing exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.